SCH772984
Description
also inhibits ERK2; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N9O2/c43-30(42-18-16-41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-29-28(20-26)31(39-38-29)23-8-13-34-14-9-23/h1-9,11-14,20,25H,10,15-19,21-22H2,(H,37,44)(H,38,39)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAJDNHIBCDLQF-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Edged Sword: A Technical Guide to SCH772984's Interruption of the MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the molecular intricacies of SCH772984, a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically targeting the terminal kinases ERK1 and ERK2, this compound presents a unique dual mechanism of action, offering a powerful tool for cancer research and a potential therapeutic agent in malignancies characterized by dysregulated MAPK signaling. This document provides a comprehensive overview of its mechanism, quantitative efficacy, relevant experimental protocols, and observed resistance patterns.
Mechanism of Action: A Unique Dual Inhibition of ERK1/2
Extracellular signal-regulated kinases (ERK1 and ERK2) are pivotal nodes in the MAPK cascade, a critical pathway that governs fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1] In many cancers, mutations in upstream components like BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[1]
This compound distinguishes itself from other kinase inhibitors through its dual mechanism of action. It functions as both an ATP-competitive and a non-competitive inhibitor of ERK1 and ERK2.[1][2] This means it not only physically blocks the ATP-binding site to prevent substrate phosphorylation but also uniquely prevents the activation of ERK by its upstream kinase, MEK.[1][2][3] This two-pronged attack leads to a more profound and sustained suppression of ERK signaling compared to inhibitors that only target ATP binding.[1][2]
The structural basis for this remarkable selectivity lies in this compound's ability to induce a novel binding pocket in ERK1/2. This pocket is formed by an inactive conformation of the phosphate-binding loop and an outward tilt of the αC helix.[4] This unique binding mode is associated with slow binding kinetics, contributing to its prolonged on-target activity.[4]
Quantitative Efficacy of this compound
The potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize key inhibitory concentrations.
Table 1: Biochemical Potency of this compound against Target Kinases
| Target Kinase | IC₅₀ (nM) | Reference |
| ERK1 | 4 | [1][5][6][7] |
| ERK2 | 1 | [1][5][6][7] |
| MEK1 | >10,000 | [8] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line Type | Genetic Background | Effect | IC₅₀ Range (µM) | Reference |
| Melanoma | BRAF, NRAS mutations | G1 arrest, apoptosis | < 1 | [1][9] |
| Colorectal Cancer | KRAS mutation | Inhibition of proliferation | < 1 | [1] |
| BRAF-mutant tumors | BRAF mutation | Inhibition of proliferation | EC₅₀ < 0.5 (88% of lines) | [5][7] |
| RAS-mutant tumors | RAS mutation | Inhibition of proliferation | EC₅₀ < 0.5 (49% of lines) | [5][7] |
Visualizing the Impact: Signaling Pathway and Experimental Workflow
To better illustrate the role of this compound, the following diagrams depict the MAPK signaling cascade and a typical experimental workflow for its evaluation.
Caption: MAPK signaling cascade and the dual inhibitory points of this compound on ERK1/2.
Caption: A generalized experimental workflow for characterizing the effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro ERK Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by ERK1 or ERK2 in a cell-free system.[1]
-
Materials:
-
Recombinant active ERK1 or ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
³²P-ATP or a fluorescence-based ATP analog (e.g., ADP-Glo™)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
96-well or 384-well plates
-
Phosphocellulose paper or other capture method for radioactivity-based assays
-
Scintillation counter or fluorescence/luminescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction plate, add the kinase assay buffer, recombinant ERK enzyme, and the diluted inhibitor.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP (e.g., ³²P-ATP).
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction using an appropriate stop solution (e.g., phosphoric acid).
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this involves spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity with a scintillation counter.[1] For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.[8]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value.
-
Cell Viability Assay (MTT or CellTiter-Glo)
This assay assesses the effect of this compound on the metabolic activity and proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS for MTT)
-
Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (and a DMSO vehicle control) and incubate for a desired period (e.g., 72-120 hours).[1][5]
-
For the MTT assay, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals. Then, add the solubilization solution to dissolve the crystals.[1]
-
For the CellTiter-Glo assay, add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Read the absorbance (MTT) or luminescence (CellTiter-Glo) using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control and determine the IC₅₀ or EC₅₀ value.[1]
-
Western Blot Analysis for ERK Pathway Inhibition
This technique is used to detect the phosphorylation status of ERK and its downstream substrates, providing a direct measure of pathway inhibition within the cell.
-
Materials:
-
Cancer cell lines treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total ERK1/2, anti-phospho-RSK (p-RSK), anti-total RSK, and a loading control (e.g., anti-Actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[1]
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein or a total protein stain.[1]
-
Mechanisms of Resistance
As with many targeted therapies, acquired resistance to this compound can develop. Long-term exposure of cancer cells to the inhibitor has been shown to lead to resistance. One identified mechanism is a specific mutation in ERK1, where glycine (B1666218) is substituted by aspartic acid at position 186 (G186D) within the DFG motif.[10] This mutation has been demonstrated to significantly reduce the binding affinity of this compound to the mutant ERK protein, leading to a reactivation of the MAPK pathway even in the presence of the drug.[10] Understanding such resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapy strategies.
Conclusion
This compound represents a significant advancement in the specific targeting of the MAPK pathway. Its unique dual mechanism of action, high potency, and selectivity for ERK1/2 make it an invaluable research tool for dissecting the roles of ERK signaling in health and disease. The comprehensive data on its efficacy, coupled with detailed experimental protocols for its characterization, provide a solid foundation for its application in preclinical studies. While the emergence of resistance highlights a clinical challenge, it also offers new avenues for research into overcoming therapeutic failure and designing more durable anticancer strategies. The continued investigation of this compound and similar dual-mechanism inhibitors holds great promise for the future of precision oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Antitumor activity of the ERK inhibitor this compound [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
The Precision Strike: A Technical Guide to the Cellular Pathways Modulated by SCH772984
For Researchers, Scientists, and Drug Development Professionals
SCH772984, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), has emerged as a critical tool in cancer research and a potential therapeutic agent. Its unique dual mechanism of action, targeting both the catalytic activity and the phosphorylation of ERK1/2, provides a more comprehensive blockade of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This in-depth guide elucidates the core cellular pathways affected by this compound treatment, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions.
Core Mechanism of Action: Dual Inhibition of ERK1/2
This compound distinguishes itself from other ERK inhibitors by not only acting as an ATP-competitive inhibitor of ERK1/2's kinase activity but also by preventing the upstream kinase MEK from phosphorylating and activating ERK1/2.[2][3][4] This dual inhibition leads to a profound and sustained suppression of the MAPK pathway, which is frequently dysregulated in various cancers due to mutations in genes like BRAF and RAS.[2][5][6]
The MAPK Signaling Pathway Under this compound Inhibition
The MAPK pathway is a central regulator of cell proliferation, differentiation, survival, and apoptosis.[2] this compound's intervention at the level of ERK1/2 effectively halts the downstream signaling cascade.
Quantitative Analysis of this compound's Efficacy
The potency of this compound has been quantified across numerous cancer cell lines, demonstrating its broad applicability.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | ERK1 | 4 nM | [7][8] |
| IC50 | ERK2 | 1 nM | [7][8] |
| EC50 (BRAF-mutant lines) | Antiproliferative | < 500 nM in ~88% of lines | [8][9] |
| EC50 (RAS-mutant lines) | Antiproliferative | < 500 nM in ~49% of lines | [8][9] |
| Tumor Regression (BRAFV600E Melanoma Xenograft) | In vivo efficacy | Up to 98% at 50 mg/kg | [9] |
| Tumor Regression (KRAS-mutant Pancreatic MiaPaCa Xenograft) | In vivo efficacy | 36% at 50 mg/kg | [9] |
Table 1: Quantitative Efficacy of this compound
Cellular Consequences of this compound Treatment
Inhibition of the MAPK pathway by this compound triggers a cascade of cellular events, ultimately leading to anti-tumor effects.
Cell Cycle Arrest
A primary outcome of this compound treatment is the induction of G1 cell cycle arrest.[5][6][9] This is a direct consequence of inhibiting ERK-mediated phosphorylation of downstream targets that regulate cell cycle progression, such as Cyclin D1.[10]
Induction of Apoptosis
In addition to halting proliferation, this compound can induce programmed cell death, or apoptosis.[5][6][10] This is evidenced by an increase in the sub-G1 population in cell cycle analysis and the cleavage of caspase-3 and PARP.[5][10]
Modulation of Gene Expression
This compound treatment leads to significant alterations in gene expression. RNA sequencing has revealed the downregulation of genes involved in the immune response and platelet activation, and the upregulation of genes related to extracellular matrix organization and retinoic acid signaling in the context of sepsis.[7] In cancer cells, it effectively suppresses the expression of MAPK-dependent pathway genes.[11]
Crosstalk with Other Signaling Pathways: The PI3K/AKT Pathway
The MAPK and PI3K/AKT pathways are intricately linked. Inhibition of the MAPK pathway with this compound can lead to the feedback activation of the PI3K/AKT pathway in some cellular contexts.[12] This crosstalk is a crucial consideration in the development of combination therapies.
Experimental Protocols for Assessing this compound's Effects
Reproducible and rigorous experimental design is paramount for studying the effects of this compound. Below are foundational protocols for key assays.
In Vitro ERK Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by ERK1 or ERK2.[2]
Materials:
-
Recombinant active ERK1 or ERK2
-
Myelin Basic Protein (MBP) or other suitable substrate
-
This compound
-
[γ-32P]ATP or fluorescently labeled ATP
-
Kinase assay buffer
-
Phosphocellulose paper
-
Stop solution (e.g., phosphoric acid)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction plate, combine the kinase, substrate, and this compound in the kinase assay buffer.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound and incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.
Western Blotting for Phospho-ERK and Downstream Targets
Western blotting is used to detect the phosphorylation status of ERK and its downstream substrates, providing a direct measure of pathway inhibition.[2][5]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-RSK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., total ERK or β-actin) to ensure equal protein loading.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the ERK inhibitor this compound [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mek12.com [mek12.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synergistic Inhibition of Kinase Pathways Overcomes Resistance of Colorectal Cancer Spheroids to Cyclic Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
SCH772984: A Technical Guide for its Application as an ERK2 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling cascade, are central regulators of cellular processes such as proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of the ERK pathway is a well-established driver in many human cancers, making ERK1/2 prime targets for therapeutic intervention.[1] this compound has emerged as a potent and selective chemical probe for interrogating ERK1/2 function. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular potency, selectivity, and detailed experimental protocols for its use in research settings.
Mechanism of Action
This compound exhibits a unique dual mechanism of action, distinguishing it from many other kinase inhibitors. It functions as both an ATP-competitive and a non-competitive inhibitor of ERK1 and ERK2.[1][2] This dual activity allows this compound to not only block the kinase activity of ERK but also to prevent its activation by upstream kinases like MEK.[1][3][4][5] By locking ERK in an inactive conformation, this compound leads to a more profound and sustained suppression of the ERK signaling pathway.[1][6]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the MAPK/ERK signaling pathway and the unique inhibitory mechanism of this compound.
Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
The Selectivity Profile of SCH772984: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
SCH772984 is a potent and highly selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] Dysregulation of the MAPK pathway is a frequent driver of tumorigenesis, making ERK1/2 compelling targets for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the selectivity profile of this compound, including its on-target potency, off-target activities, and the experimental methodologies used for its characterization.
Data Presentation: Kinase Inhibition Profile of this compound
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target toxicities. This compound has been profiled against large panels of kinases, demonstrating a high degree of selectivity for ERK1 and ERK2.
On-Target Potency
This compound exhibits low nanomolar potency against its primary targets, ERK1 and ERK2.
| Target | IC50 (nM) | Assay Type |
| ERK1 | 4 | Cell-free enzymatic assay |
| ERK2 | 1 | Cell-free enzymatic assay |
Table 1: On-target biochemical potency of this compound against ERK1 and ERK2.[3][5]
Off-Target Selectivity
Screening of this compound against a comprehensive panel of 456 kinases via the KINOMEscan method confirmed its high specificity for ERK1/2, with only a few other kinases showing significant inhibition at a concentration of 1 µM.[1] For some of these off-targets, IC50 values have been determined.
| Off-Target Kinase | IC50 (nM) | % Inhibition @ 1µM |
| Haspin (GSG2) | 398 | 51% |
| JNK1 | 1080 | Not Reported |
| CLK2 | Not Reported | 65% |
| FLT4 (VEGFR3) | Not Reported | 60% |
| MAP4K4 (HGK) | Not Reported | 71% |
| MINK1 | Not Reported | 66% |
| PRKD1 (PKCµ) | Not Reported | 50% |
| TTK | Not Reported | 62% |
Table 2: Off-target kinase activities of this compound.[1]
Signaling Pathways
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that relays extracellular signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and survival.[6][7][8] this compound exerts its effect by directly inhibiting ERK1/2 at the end of this cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro ERK Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by purified ERK1 or ERK2 enzyme.
Materials:
-
Recombinant active ERK1 or ERK2 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP (radiolabeled or non-radiolabeled depending on detection method)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
96-well or 384-well plates
-
Detection reagents (e.g., IMAP beads, ADP-Glo™ reagents)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a multi-well plate, add the kinase assay buffer, recombinant ERK enzyme, and the diluted this compound.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., MBP) and ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction using an appropriate stop solution.
-
Quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method and plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and a DMSO vehicle control.
-
Incubate the plates for a desired time period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the EC50 value.
Western Blot Analysis for Pathway Modulation
This technique is used to detect changes in the phosphorylation status of ERK1/2 and its downstream substrates, providing a direct measure of pathway inhibition in a cellular context.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-p-RSK, anti-total RSK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phosphorylated ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a loading control (e.g., total ERK or actin).[1]
References
- 1. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Foundational Research on SCH772984 in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on SCH772984, a potent and selective inhibitor of ERK1/2, in the context of pancreatic ductal adenocarcinoma (PDAC). Pancreatic cancer, characterized by a high prevalence of activating KRAS mutations (~95%), is notoriously difficult to treat.[1][2][3] The KRAS oncogene drives tumor growth primarily through downstream signaling cascades, most notably the RAF-MEK-ERK mitogen-activated protein kinase (MAPK) pathway.[2][3] This makes the terminal kinase of the cascade, ERK, a critical node for therapeutic intervention. This compound represents a key investigational tool and a precursor to clinical candidates for directly targeting this central driver of pancreatic cancer.
Mechanism of Action of this compound
This compound is a second-generation ERK1/2 inhibitor with a dual mechanism of action. Unlike first-generation ATP-competitive inhibitors, this compound not only inhibits the catalytic activity of ERK1/2 but also induces a conformational change that prevents its phosphorylation and activation by upstream MEK kinases.[4][5] This dual action is predicted to provide a more complete and sustained suppression of MAPK pathway signaling.[5]
In KRAS-mutant pancreatic cancer cells, inhibition of ERK by this compound leads to a significant reduction in the phosphorylation of downstream substrates such as RSK (pRSK) and disrupts the expression of key oncogenic proteins, including MYC.[6] However, ERK inhibition also triggers feedback mechanisms. The loss of ERK-dependent negative feedback can lead to the reactivation of upstream kinases like CRAF and MEK, a common challenge in targeting this pathway.[6]
References
- 1. Defining the roles of ERK MAPK in driving KRAS-mutant pancreatic cancer growth. - Jennifer Klomp [grantome.com]
- 2. mdpi.com [mdpi.com]
- 3. Researchers identify resistance mechanism to possible pancreatic cancer treatment - UNC Lineberger [unclineberger.org]
- 4. ijmcmed.org [ijmcmed.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SCH772984 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of the selective ERK1/2 inhibitor, SCH772984, using Dimethyl Sulfoxide (DMSO) as the solvent.
This compound is a potent and selective, ATP-competitive inhibitor of ERK1 and ERK2 with IC50 values of 4 nM and 1 nM, respectively.[1][2][3] It has demonstrated significant anti-tumor activity in cancer cells with BRAF or RAS mutations.[1][4] Proper preparation and storage of this compound stock solutions are critical for ensuring its stability and efficacy in various experimental settings.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility of this compound in DMSO is provided below. Solubility can vary based on the purity of the compound and the DMSO. It is recommended to use fresh, anhydrous DMSO for optimal solubility.[5]
| Property | Value |
| Molecular Weight | 587.67 g/mol [1][2][3][4][5] |
| CAS Number | 942183-80-4[1][2][3][4][6] |
| Appearance | Crystalline solid[6] or light yellow to yellow solid[3] |
| Solubility in DMSO | Varies, reported concentrations include: 1 mg/mL (~1.70 mM)[6], 5 mg/mL (~8.51 mM)[3], 14 mg/mL (~23.82 mM)[5], ≥14.7 mg/mL[4], 16.7 mg/mL (~28.42 mM)[1], and 25 mg/mL (~42.54 mM).[5] To achieve higher concentrations, gentle warming (e.g., 37°C or 50°C) and/or sonication may be necessary.[1][4][5] |
| Storage (Powder) | Store at -20°C for up to 3 years.[1][6] |
| Storage (in DMSO) | Aliquot and store at -80°C for up to 1 year or at -20°C for up to 6 months to avoid repeated freeze-thaw cycles.[1][3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator or water bath (optional)
-
Calibrated balance
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 587.67 g/mol x 1000 mg/g = 5.8767 mg
-
-
Weigh out approximately 5.88 mg of this compound powder using a calibrated balance.
-
-
Dissolving the compound:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, gentle warming in a water bath (37°C to 50°C) or sonication for short intervals may be used to aid dissolution.[4][5] Visually inspect the solution to ensure no particulates are present.
-
-
Storage:
Safety Precautions:
-
This compound is a potent chemical. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6]
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[6]
Visualizations
Signaling Pathway
This compound is a selective inhibitor of the ERK1/2 signaling pathway, a critical component of the broader MAPK/ERK pathway that regulates cell proliferation, differentiation, and survival.[7][8] The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling cascade and highlights the point of inhibition by this compound.
Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound.
Experimental Workflow
The following diagram outlines the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. This compound | ERK inhibitor | TargetMol [targetmol.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Cycle Analysis Using SCH772984 by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH772984 is a potent and highly selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It exhibits a dual mechanism of action by not only competing with ATP to block the catalytic activity of ERK1/2 but also by preventing the phosphorylation of ERK1/2 by its upstream kinase, MEK.[3] Dysregulation of the MAPK/ERK signaling pathway is a common event in many cancers, leading to uncontrolled cell proliferation.[4] By inhibiting ERK1/2, this compound effectively blocks this pro-proliferative signaling, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.[4][5] These application notes provide a detailed protocol for utilizing this compound to induce and analyze cell cycle arrest in cancer cells using flow cytometry.
Mechanism of Action
This compound is a potent, ATP-competitive and non-competitive inhibitor of ERK1/2.[5] Its unique dual mechanism of action, which involves both the inhibition of ERK catalytic activity and the prevention of its activation by MEK, leads to a more comprehensive shutdown of the MAPK signaling pathway.[3][6] This pathway plays a crucial role in cell cycle progression, particularly through the G1/S phase transition. Inhibition of ERK1/2 signaling by this compound leads to a G1 cell cycle arrest and the induction of apoptosis.[4][5][7]
Data Presentation
The following tables summarize the effects of this compound on cell cycle distribution in various cancer cell lines as determined by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution in Melanoma Cell Lines
| Cell Line | Treatment (Concentration) | Duration (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G0 (Apoptosis) | Reference |
| M238 (BRAF mutant) | 1 µM | 48 | Increased | Decreased | No significant change | Increased | [5] |
| M792 (NRAS mutant) | 1 µM | 48 | Increased | Decreased | No significant change | Increased | [5] |
| M299 (BRAF/NRAS wild-type) | 1 µM | 48 | Increased | Decreased | No significant change | Increased | [5] |
| M233 (BRAF mutant) | 1 µM | 48 | Increased | Decreased | No significant change | Increased | [5] |
| LOX (BRAF V600E) | 300 nM | 24, 48 | Increased | Decreased | Not specified | Increased | [7] |
Table 2: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cell Lines
| Cell Line | Treatment (Concentration) | Duration (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| HT-29 | 1 µM | 24 | Increased | Decreased | No significant change | [8] |
| HCT-116 | 1 µM | 24 | Increased | Decreased | No significant change | [8] |
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest with this compound
This protocol describes the general procedure for treating cultured cancer cells with this compound to induce cell cycle arrest.
Materials:
-
Cancer cell line of interest (e.g., melanoma or colorectal cancer cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in appropriate cell culture plates or flasks and allow them to adhere and reach approximately 50-60% confluency.
-
Prepare the desired concentrations of this compound by diluting the stock solution in a complete cell culture medium. A typical concentration range to test for sensitivity is between 100 nM and 1 µM.[5][7]
-
Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of this compound.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration. A common time point for cell cycle analysis is 24 to 48 hours.[5][7]
-
Following incubation, harvest the cells for cell cycle analysis by flow cytometry.
Protocol 2: Cell Cycle Analysis by Flow Cytometry using DAPI Staining
This protocol details the steps for staining this compound-treated cells with 4',6-diamidino-2-phenylindole (DAPI) for cell cycle analysis.
Materials:
-
This compound-treated and vehicle-treated cells
-
Phosphate-buffered saline (PBS)
-
Fixation/Permeabilization solution (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization/Wash buffer (e.g., BD Perm/Wash™ Buffer)
-
DAPI staining solution (e.g., 2 mg/mL DAPI, 0.001% Nonidet P-40, and 1% BSA in PBS)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with PBS.
-
Fix and permeabilize the cells by resuspending the cell pellet in a fixation/permeabilization solution and incubating for a recommended time (e.g., 20 minutes at 4°C).
-
Wash the cells with a perm/wash buffer.
-
Resuspend the cells in the DAPI staining solution.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution based on the DNA content (DAPI fluorescence intensity). Gate the cell populations into Sub-G0, G0/G1, S, and G2/M phases.
Protocol 3: Cell Cycle Analysis by Flow Cytometry using EdU and DAPI Staining
This protocol provides a more detailed cell cycle analysis by incorporating 5-ethynyl-2´-deoxyuridine (EdU) to measure DNA synthesis.
Materials:
-
This compound-treated and vehicle-treated cells
-
EdU labeling reagent (e.g., from a Click-iT™ EdU Flow Cytometry Assay Kit)
-
Complete cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
DAPI staining solution
-
Flow cytometer
Procedure:
-
One hour prior to harvesting, add EdU labeling reagent to the cell culture medium of the treated and control cells.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells with a fixative for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by incubating with a permeabilization buffer.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells.
-
Incubate for 30 minutes at room temperature, protected from light. This step will fluorescently label the EdU incorporated into the DNA.
-
Wash the cells.
-
Resuspend the cells in a DAPI staining solution.
-
Analyze the samples on a flow cytometer, measuring both the EdU fluorescence (to identify cells in S phase) and DAPI fluorescence (for DNA content).
-
Use appropriate software to gate and quantify the cells in G1, S, and G2/M phases.[6]
Mandatory Visualization
Caption: MAPK/ERK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for cell cycle analysis using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Antitumor activity of the ERK inhibitor this compound [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Three-dimensional growth reveals fine-tuning of 5-lipoxygenase by proliferative pathways in cancer | Life Science Alliance [life-science-alliance.org]
Application Notes and Protocols: SCH772984 Treatment for Colorectal Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
SCH772984 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It exhibits a dual mechanism of action, uniquely inhibiting both the kinase activity of ERK and its phosphorylation by the upstream kinase MEK.[2][3] This comprehensive inhibition of the MAPK/ERK signaling pathway makes this compound a valuable tool for studying and potentially treating colorectal cancers, particularly those with mutations in the BRAF and KRAS genes which lead to constitutive activation of this pathway.[1][2][4] These application notes provide detailed protocols for the treatment of colorectal cancer cell lines with this compound, along with data presentation and visualization of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the unphosphorylated, inactive form of ERK1/2.[1][4] This binding prevents the subsequent phosphorylation and activation of ERK1/2 by MEK1/2.[3] By inhibiting both the catalytic activity and the activation of ERK1/2, this compound effectively shuts down downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[2][5] The dual-mechanism of action is thought to provide a more complete suppression of the MAPK pathway compared to inhibitors that only target the ATP-binding site.[6]
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | BRAF Status | KRAS Status | IC50 (µM) | Reference |
| HCT116 | Wild-Type | G13D | ~0.15 | [7] |
| HT-29 | V600E | Wild-Type | <2 | [4] |
| RKO | V600E | Wild-Type | <2 | [4] |
| SW480 | Wild-Type | G12V | >2 | [4] |
| SW620 | Wild-Type | G12V | <2 | [4] |
| DLD-1 | Wild-Type | G13D | >2 | [4] |
| LoVo | Wild-Type | G13D | <2 | [4] |
| COLO205 | V600E | Wild-Type | Not Specified | [8] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Effects of this compound on Downstream Signaling in HCT116 Spheroids
| Treatment | pERK1/2 Reduction (%) | pAKT Increase (%) | Reference |
| This compound | 56 | 52 | [2] |
Note: Data represents the percentage change relative to vehicle control.
Experimental Protocols
Cell Culture of Colorectal Cancer Cell Lines (e.g., HCT116)
A crucial first step is the proper maintenance of colorectal cancer cell lines.
Materials:
-
HCT116 cell line (or other colorectal cancer cell line)
-
McCoy's 5A Medium (for HCT116) or appropriate medium for other cell lines
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (e.g., T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.[9]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 70-90% confluency.
-
To subculture, wash the cell monolayer with PBS, then add 5 mL of 0.25% Trypsin-EDTA and incubate for 5 minutes at 37°C to detach the cells.[9]
-
Neutralize the trypsin with 5 mL of complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and plate at the desired density for experiments or continued culture.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
To determine the cytotoxic effects of this compound, a cell viability assay is performed.
Materials:
-
Colorectal cancer cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 4,000 cells/well and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0.001 to 10 µM.[1]
-
Treat the cells with the different concentrations of this compound and a vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 72 hours to 5 days).[1][2]
-
For MTT assay, add MTT reagent to each well and incubate. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo® assay, follow the manufacturer's instructions to measure luminescence.
-
Read the absorbance or luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Caption: Workflow for a cell viability assay.
Western Blot Analysis
Western blotting is used to assess the levels of key proteins in the MAPK signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
3D Spheroid Culture (e.g., HCT116)
Spheroid cultures provide a more physiologically relevant model to study drug efficacy.
Materials:
-
HCT116 cells
-
Ultra-low attachment 96-well plates
-
Complete growth medium
Protocol:
-
Prepare a single-cell suspension of HCT116 cells.
-
Seed the cells in ultra-low attachment 96-well plates at a desired density (e.g., 2000 cells/well).
-
Allow the cells to aggregate and form spheroids over 24-48 hours in a 37°C, 5% CO2 incubator.
-
Once formed, treat the spheroids with different concentrations of this compound.
-
Monitor spheroid growth and viability over time using microscopy and appropriate assays.
Caption: Workflow for 3D spheroid culture and treatment.
Conclusion
This compound is a valuable research tool for investigating the role of the MAPK/ERK pathway in colorectal cancer. The protocols outlined in these application notes provide a framework for conducting in vitro studies to assess the efficacy and mechanism of action of this potent ERK1/2 inhibitor. The provided data and visualizations offer a comprehensive overview for researchers in the field of cancer biology and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the this compound Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models [mdpi.com]
- 7. Synergistic Inhibition of Kinase Pathways Overcomes Resistance of Colorectal Cancer Spheroids to Cyclic Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. encodeproject.org [encodeproject.org]
Application of SCH772984 in Apoptosis Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH772984 is a potent and highly selective dual inhibitor of ERK1 and ERK2, key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Dysregulation of the MAPK pathway is a frequent driver of oncogenesis, promoting cell proliferation and survival while inhibiting apoptosis.[3] this compound has demonstrated significant anti-tumor activity by inducing G1 cell cycle arrest and apoptosis in various cancer cell lines, particularly those harboring BRAF and RAS mutations.[4][5] This document provides detailed application notes and protocols for utilizing this compound in apoptosis assays, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action in Apoptosis Induction
This compound exhibits a unique dual mechanism of action, functioning as both an ATP-competitive and non-competitive inhibitor.[1][2] This allows it to not only block the kinase activity of ERK but also prevent its activation by the upstream kinase MEK.[1][6] The sustained suppression of ERK signaling by this compound leads to the modulation of downstream targets that regulate apoptosis. Notably, treatment with this compound has been shown to enhance the expression of pro-apoptotic Bcl-2 family proteins like Bim and Puma, and decrease the phosphorylation of Bad, which promotes its pro-apoptotic function.[7] This culminates in the activation of caspases, cleavage of poly (ADP-ribose) polymerase (PARP), and ultimately, programmed cell death.[4][7]
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the efficacy of this compound in inducing apoptosis and inhibiting proliferation in various melanoma cell lines.
| Cell Line | Genotype | This compound Concentration | Treatment Duration | Apoptotic Effect | IC50 | Reference |
| M238, M792, M299, M233 | BRAF mutant | 1 µM | 48 hours | Increase in cleaved PARP levels | Sensitive (< 1 µM) | [4] |
| LOX | BRAF V600E | 300 nM | 24-48 hours | Increase in sub-G1 fraction | Sensitive (< 1 µM) | [5] |
| A-375 | BRAF V600E | 10 µM | 48 hours | Modest increase in apoptosis (11%) when used alone; significant increase (56%) in combination with S63845 | Sensitive (< 1 µM) | [8] |
| Mel-HO | BRAF V600E | Not specified | 48 hours | Minimal apoptosis alone; significant increase (55%) in combination with S63845 | Not specified | [8] |
| MeWo | BRAF WT | Not specified | 48 hours | Minimal apoptosis alone; significant increase (64%) in combination with S63845 | Not specified | [8] |
| SK-Mel-23 | BRAF WT | Not specified | 48 hours | Minimal apoptosis alone; significant increase (44%) in combination with S63845 | Not specified | [8] |
Mandatory Visualizations
Caption: this compound inhibits the MAPK pathway leading to apoptosis.
Caption: Experimental workflow for assessing apoptosis induced by this compound.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Cleaved PARP Staining and Flow Cytometry
This protocol is adapted from studies demonstrating this compound-induced apoptosis in melanoma cell lines.[4]
Materials:
-
This compound (prepared in DMSO)
-
Appropriate cancer cell line (e.g., M238, M792)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
BD Cytofix/Cytoperm™ Fixation/Permeabilization Kit
-
BD Perm/Wash™ Buffer
-
Antibody against cleaved PARP (e.g., Rabbit anti-Cleaved PARP (Asp214))
-
Fluorescently-conjugated secondary antibody (if required)
-
DAPI (4',6-diamidino-2-phenylindole) solution (2 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for 48 hours.
-
Cell Collection: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation and Permeabilization: Resuspend the cell pellet in 100 µL of BD Cytofix/Cytoperm™ solution and incubate for 20 minutes at 4°C.
-
Washing: Add 1 mL of BD Perm/Wash™ Buffer to the cells and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of BD Perm/Wash™ Buffer containing the primary antibody against cleaved PARP at the manufacturer's recommended dilution. Incubate for 30 minutes at room temperature in the dark.
-
Secondary Antibody Staining (if applicable): Wash the cells once with BD Perm/Wash™ Buffer. Resuspend in 100 µL of BD Perm/Wash™ Buffer containing the appropriate fluorescently-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark.
-
DNA Staining: Wash the cells once with BD Perm/Wash™ Buffer. Resuspend the pellet in 500 µL of DAPI solution.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 12,000 cellular events. The percentage of cells positive for cleaved PARP indicates the apoptotic population.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
This compound (prepared in DMSO)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, treating cells for the desired duration (e.g., 24 or 48 hours).
-
Cell Collection: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression of key apoptotic proteins.[5][7]
Materials:
-
This compound (prepared in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-cleaved PARP, anti-Bim, anti-Puma, anti-pBad, anti-Bad, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Protein Extraction: Lyse the cells in RIPA buffer.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour, then incubate with the desired primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system. Analyze the changes in protein expression or phosphorylation status relative to loading controls.
Conclusion
This compound is a valuable tool for inducing and studying apoptosis in cancer cells, particularly those driven by the MAPK pathway. The protocols outlined above provide a framework for assessing its apoptotic effects through various established assays. Researchers should optimize concentrations and treatment times for their specific cell lines of interest to achieve robust and reproducible results. The ability of this compound to induce apoptosis, both as a single agent and in combination therapies, underscores its potential in cancer research and drug development.[4][8]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Antitumor activity of the ERK inhibitor this compound [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying SCH772984 Effects by Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
SCH772984 is a potent and highly selective dual-mechanism inhibitor of ERK1 and ERK2, key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic development.[1] this compound exhibits a unique mechanism of action, functioning as both an ATP-competitive and non-competitive inhibitor, which not only blocks the kinase activity of ERK but also prevents its activation by the upstream kinase MEK.[1][2] This results in a profound and sustained suppression of the ERK signaling pathway.[1]
Immunofluorescence is a powerful technique to visualize and quantify the subcellular localization and abundance of specific proteins, providing critical insights into the cellular effects of drug candidates. This document provides a detailed protocol for utilizing immunofluorescence to study the effects of this compound on the phosphorylation and localization of ERK1/2 (p-ERK), a direct indicator of its inhibitory activity.
Signaling Pathway
The RAS-RAF-MEK-ERK signaling pathway is a central cascade that transduces extracellular signals to the nucleus to regulate gene expression, ultimately controlling cellular processes like proliferation, differentiation, and survival.[3][4] Upon activation by upstream signals, MEK1/2 phosphorylates ERK1/2 at threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[3] This phosphorylation event activates ERK1/2, leading to its translocation from the cytoplasm to the nucleus, where it phosphorylates various transcription factors.[4] this compound exerts its inhibitory effect by binding to ERK1/2, thereby preventing both its phosphorylation by MEK and its own kinase activity.[1][2]
Experimental Workflow
The immunofluorescence protocol involves a series of sequential steps beginning with cell culture and treatment, followed by fixation and permeabilization of the cells, immunostaining with specific antibodies, and finally, image acquisition and analysis.
Detailed Immunofluorescence Protocol
This protocol is designed for cultured cells grown on coverslips and can be adapted for various cell lines.
Materials:
-
Cell Culture: Adherent cell line of interest, complete culture medium, sterile glass coverslips, multi-well plates.
-
This compound Treatment: this compound stock solution, DMSO (vehicle control).
-
Fixation and Permeabilization: Phosphate-buffered saline (PBS), 4% Paraformaldehyde (PFA) in PBS, 0.25% Triton X-100 in PBS.
-
Blocking and Staining: Blocking buffer (e.g., 5% BSA or normal goat serum in PBS), primary antibody against phospho-ERK1/2 (p-ERK), fluorophore-conjugated secondary antibody, DAPI solution.
-
Mounting: Antifade mounting medium, microscope slides.
Procedure:
-
Cell Seeding and Treatment:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that ensures 60-70% confluency at the time of fixation.
-
Culture cells overnight in a humidified incubator (37°C, 5% CO2).
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration.
-
-
Fixation and Permeabilization:
-
Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[5]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.[5]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by adding blocking buffer and incubating for 1 hour at room temperature.[5]
-
Dilute the primary anti-p-ERK antibody in blocking buffer. A starting dilution of 1:200 to 1:800 is recommended, but should be optimized for your specific antibody and cell line.[3]
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.[5]
-
The next day, wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.[5]
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer, protecting it from light.
-
Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature in the dark.[5]
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each in the dark.[5]
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.[5]
-
Wash the cells twice with PBS.[5]
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.[5]
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Image Acquisition and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
-
Capture images of both control and this compound-treated cells using identical acquisition settings (e.g., exposure time, gain).[5]
-
Quantify the mean fluorescence intensity of the p-ERK signal in the nucleus and/or cytoplasm using image analysis software (e.g., ImageJ/Fiji).[5]
-
Normalize the p-ERK intensity to the number of cells (DAPI-stained nuclei) in each field of view.[5]
-
Compare the fluorescence intensity and subcellular localization of p-ERK between control and treated groups.
-
Data Presentation
The following table summarizes the expected qualitative and quantitative outcomes from immunofluorescence experiments studying the effects of this compound. While specific numerical data will vary depending on the cell line and experimental conditions, the general trends are consistent with the known mechanism of action of the inhibitor.
| Treatment Group | p-ERK Fluorescence Intensity (Mean Signal per Cell) | p-ERK Subcellular Localization (Nuclear:Cytoplasmic Ratio) | Interpretation |
| Vehicle Control (DMSO) | High | Predominantly Nuclear | Constitutive or growth factor-induced activation of the MAPK pathway, leading to phosphorylation and nuclear translocation of ERK. |
| This compound | Significantly Decreased | Abolished or significantly reduced nuclear localization | This compound effectively inhibits ERK1/2 phosphorylation, leading to a decrease in the p-ERK signal and preventing its accumulation in the nucleus.[4][6] |
Note: The data presented in this table is a qualitative summary based on published findings. Actual quantitative values should be determined experimentally.
Conclusion
Immunofluorescence is an invaluable tool for characterizing the cellular effects of ERK inhibitors like this compound. The provided protocol offers a robust framework for assessing the inhibition of ERK1/2 phosphorylation and its impact on subcellular localization. By quantifying changes in p-ERK fluorescence, researchers can effectively evaluate the potency and mechanism of action of this compound and other ERK pathway inhibitors in a cellular context.
References
- 1. Quantitative analysis of ERK signaling inhibition in colon cancer cell lines using phospho-specific flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Nuclear localization of pERK with persistent phosphorylation of nuclear and cytoplasmic ERK targets. - Public Library of Science - Figshare [plos.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing SCH772984 Synergy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the synergistic potential of SCH772984, a selective ERK1/2 inhibitor, when used in combination with other therapeutic agents. The protocols outlined below are designed to deliver robust and reproducible data for preclinical assessment of drug combinations.
Introduction
This compound is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway.[1] Dysregulation of this pathway is a common driver in various cancers, making ERK1/2 an attractive therapeutic target.[1] Combining this compound with other targeted therapies or chemotherapeutic agents can offer a promising strategy to enhance anti-tumor efficacy, overcome drug resistance, and reduce toxicity by using lower doses of individual drugs.[1][2][3] Assessing the nature of the interaction between this compound and other drugs is crucial, and this guide provides the necessary protocols to determine if the combination is synergistic, additive, or antagonistic.
Key Concepts in Synergy Assessment
The primary goal of combination therapy is to achieve a therapeutic effect that is greater than the sum of the effects of individual drugs. This is known as synergy. The most widely accepted method for quantifying drug synergy is the Combination Index (CI), based on the Chou-Talalay method.[4][5][6]
-
Synergism: The effect of the combination is greater than the expected additive effect (CI < 1).
-
Additive Effect: The effect of the combination is equal to the expected additive effect (CI = 1).
-
Antagonism: The effect of the combination is less than the expected additive effect (CI > 1).
Experimental Workflow for Synergy Assessment
A typical workflow for assessing the synergy between this compound and another drug involves a series of in vitro assays.
References
- 1. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. punnettsquare.org [punnettsquare.org]
- 5. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
troubleshooting SCH772984 solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues with the ERK1/2 inhibitor, SCH772984, in aqueous buffers. The following information is curated to address common challenges and provide clear protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS or Tris?
A1: this compound is a hydrophobic compound and is practically insoluble in water and ethanol.[1][2] Direct dissolution in aqueous buffers will likely result in precipitation or a non-homogenous suspension. To achieve a clear, usable solution for your experiments, it is essential to first dissolve this compound in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then further dilute it into your aqueous buffer, often with the aid of co-solvents.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous (dry) Dimethyl Sulfoxide (DMSO).[3][4] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[3]
Q3: My this compound/DMSO stock solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitates in your DMSO stock solution can indicate that the solubility limit has been exceeded or the compound has precipitated out of solution. To address this, you can try gentle warming of the solution in a 37°C water bath for 5-10 minutes and/or sonication for 10-15 minutes to facilitate dissolution.[2] If the issue persists, consider preparing a more dilute stock solution.
Q4: I observed precipitation when I diluted my this compound DMSO stock into my cell culture medium. How can I prevent this?
A4: This is a common issue known as "crashing out," which occurs when a hydrophobic compound in a high-concentration organic stock is rapidly diluted into an aqueous environment where its solubility is much lower. To prevent this, it is recommended to perform a serial dilution of the DMSO stock in the aqueous buffer. Adding the DMSO stock dropwise while gently vortexing the aqueous medium can also help ensure rapid and even mixing, minimizing localized high concentrations that trigger precipitation. Additionally, ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.5%) to avoid solvent toxicity.[5][6][7]
Q5: How should I store my this compound solutions?
A5: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[3] Stock solutions prepared in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[3] It is highly recommended to aliquot the stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3] Working solutions in aqueous buffers should ideally be prepared fresh for each experiment.
Solubility Data
Quantitative solubility data for this compound in various aqueous buffers is not extensively available in published literature. However, the following tables summarize its solubility in DMSO and provide examples of successful in vivo formulations using co-solvents.
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 14 | 23.82 | Use fresh DMSO.[3] |
| DMSO | 6 | 10.2 | Use fresh DMSO.[3] |
| DMSO | 25 | 42.54 | Warmed with 50°C water bath; Ultrasonicated.[3] |
| DMSO | 16.7 | 28.42 | Sonication is recommended.[4] |
| DMSO | 30 | - | Ultrasonic.[8] |
Table 2: Example Formulations for In Vivo Studies
| Co-solvent System | This compound Concentration | Solution Appearance |
| 10% DMSO + 90% Saline | 0.54 mg/mL (0.92 mM) | Solution |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 0.5 mg/mL (0.85 mM) | Suspended solution; requires ultrasonic treatment. |
| 50% PEG300 + 50% PBS | 10 mg/mL (17.02 mM) | Suspended solution; requires ultrasonic treatment. |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 0.5 mg/mL (0.85 mM) | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 5.877 mg (Molecular Weight = 587.67 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 2-5 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes or gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitates.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required for your experiment)
-
Sterile tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
To minimize precipitation, perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock: a. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium to get a 100 µM solution. Mix gently by pipetting. b. Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve the final 10 µM concentration.
-
Alternatively, for direct dilution, add the required volume of the DMSO stock solution dropwise to the pre-warmed cell culture medium while gently swirling. This helps in rapid dispersion and prevents localized high concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically ≤0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. Use the solution immediately after preparation.
Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Solubilization
Caption: A step-by-step workflow for preparing a working solution of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting this compound precipitation issues.
References
Technical Support Center: Identifying and Mitigating SCH772984 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the ERK1/2 inhibitor, SCH772984. The information provided will help in identifying and mitigating potential off-target effects to ensure the reliability and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2.[1] It exhibits a dual mechanism of action, acting as both an ATP-competitive and a non-competitive inhibitor.[1] This unique characteristic allows it to not only block the kinase activity of ERK but also to prevent its activation by upstream kinases like MEK.[1] This dual inhibition leads to a more profound and sustained suppression of the ERK signaling pathway.[1]
Q2: I'm observing a phenotype in my experiment that doesn't align with known ERK1/2 signaling pathways. Could this be an off-target effect of this compound?
A2: While this compound is highly selective for ERK1/2, off-target effects are a possibility, especially at higher concentrations.[2][3] Unintended interactions with other proteins can lead to misinterpretation of experimental results.[3] To investigate this, it is crucial to perform dose-response experiments to determine the minimal effective concentration and to include appropriate controls in your experiments.[4]
Q3: What are the known off-targets of this compound?
A3: Kinome-wide scanning has demonstrated that this compound is highly specific for ERK1/2.[2] However, some off-targets have been identified, albeit with significantly weaker affinity. These include the atypical kinase Haspin and the MAPK c-JUN kinase 1 (JNK1).[2][5] It is important to note that the binding mode of this compound to these off-targets is different from its binding to ERK1/2, which contributes to its overall selectivity.[2][5][6]
Q4: How can I experimentally validate that the observed effects are due to on-target inhibition of ERK1/2?
A4: There are several experimental approaches to validate on-target effects:
-
Western Blotting: A primary method is to perform a western blot to assess the phosphorylation status of a known downstream substrate of ERK1/2, such as p90 ribosomal S6 kinase (RSK).[7] A dose-dependent decrease in p-RSK levels upon this compound treatment would indicate on-target activity.[8]
-
Rescue Experiments: If you have a drug-resistant mutant of your target protein, you can perform a rescue experiment.[9] Expression of this mutant should reverse the phenotype observed with this compound treatment if the effect is on-target.[9]
-
Use of Structurally Different Inhibitors: Employing another potent and selective ERK1/2 inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to ERK1/2 inhibition and not a scaffold-specific off-target effect.[4]
Q5: What are some best practices to minimize off-target effects in my experiments with this compound?
A5: To minimize the risk of off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to identify the lowest concentration of this compound that elicits the desired on-target effect.[3]
-
Control Experiments: Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a negative control compound that is structurally similar but inactive.[3]
-
Confirm Target Engagement: Regularly verify that the inhibitor is engaging with its intended target at the concentrations used in your experiments.[4]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary targets (ERK1/2) and known off-targets.
| Target | IC50 (nM) | Notes |
| ERK1 | 4 | Potent on-target inhibition.[7][10] |
| ERK2 | 1 | Potent on-target inhibition.[7][10] |
| Haspin | 398 | Significantly weaker affinity compared to ERK1/2.[2] |
| JNK1 | 1080 | Significantly weaker affinity compared to ERK1/2.[2] |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50
This protocol is used to quantify the inhibitory potency of this compound against ERK1/2 or potential off-target kinases.
Materials:
-
Recombinant active ERK1 or ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
³²P-ATP or a fluorescence-based ATP analog
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
96-well plates
-
Phosphocellulose paper or other capture method
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, recombinant ERK enzyme, and the diluted inhibitor.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of MBP and ³²P-ATP (or fluorescent ATP analog).
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or measure the fluorescence signal.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Protocol 2: Western Blot for Downstream Target Modulation
This protocol is used to confirm on-target engagement of this compound in a cellular context by assessing the phosphorylation of a downstream substrate.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-p-RSK, anti-total RSK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with varying concentrations of this compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK1/2 or anti-p-RSK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total ERK1/2 or anti-total RSK antibody as a loading control.[1][9]
Visualizations
Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound.
Caption: Experimental workflow for identifying and mitigating this compound off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. — Department of Oncology [oncology.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
mechanisms of acquired resistance to SCH772984 in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to the ERK1/2 inhibitor, SCH772984.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
Acquired resistance to this compound in cancer cells predominantly arises from three main mechanisms:
-
On-target mutations in ERK1/2: Specific mutations in the kinase domain of ERK1 (MAPK3) or ERK2 (MAPK1) can prevent this compound from binding effectively, thereby restoring kinase activity. A frequently reported mutation is G186D in ERK1.
-
ERK2 amplification and overexpression: Increased expression of the target protein, ERK2, can overcome the inhibitory effects of this compound.[1][2]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, rendering them less dependent on the MAPK pathway. Common bypass pathways include the PI3K/AKT/mTOR, Notch, and p38 signaling cascades.[3][4]
Q2: My this compound-treated cells are developing resistance. What is the first step I should take to investigate the mechanism?
The first step is to confirm the resistance phenotype and then analyze the MAPK pathway for on-target alterations. This can be done by:
-
Confirming the IC50 shift: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the increase in the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental, sensitive line.
-
Assessing MAPK pathway activity: Use western blotting to check the phosphorylation status of ERK1/2 (p-ERK) and its downstream target RSK (p-RSK) in the presence and absence of this compound. Resistant cells often show restored p-ERK and p-RSK levels despite treatment.
-
Sequencing ERK1 and ERK2: Extract genomic DNA from both parental and resistant cells and perform Sanger sequencing of the coding regions of ERK1 and ERK2 to identify potential resistance-conferring mutations.
Q3: Are cell lines resistant to this compound cross-resistant to other MAPK pathway inhibitors?
Cross-resistance can vary depending on the mechanism of resistance.
-
Cells with on-target ERK mutations that confer resistance to this compound have been shown to be cross-resistant to other ERK inhibitors with a similar binding mode, such as VTX-11e.[5]
-
However, these ERK inhibitor-resistant cells may remain sensitive to upstream inhibitors targeting BRAF or MEK.[5]
-
Conversely, cells that have acquired resistance to BRAF or MEK inhibitors through reactivation of the MAPK pathway are often sensitive to this compound.[6][7]
Q4: Can resistance to this compound be overcome?
Yes, several strategies can be employed to overcome resistance, depending on the underlying mechanism:
-
For on-target mutations: An alternative ERK inhibitor with a different binding mode might be effective. Alternatively, targeting upstream components like MEK could be a viable strategy, as the mutant ERK may still depend on MEK for activation.[1]
-
For ERK2 amplification: Combination therapy with a MEK inhibitor has been shown to be effective in overcoming resistance driven by ERK2 amplification.[1]
-
For bypass pathway activation: Co-targeting the activated bypass pathway can restore sensitivity. For example, if the PI3K/AKT pathway is activated, combining this compound with a PI3K or AKT inhibitor may be effective.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell passage number and heterogeneity | Use cells within a consistent and low passage number range. If developing a resistant line, consider single-cell cloning to ensure a homogenous population. |
| Inconsistent drug concentration | Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration of your stock solution. |
| Variability in cell seeding density | Optimize and maintain a consistent cell seeding density for your 96-well plates. |
| Assay incubation time | Ensure the incubation time with the drug and the assay reagent (e.g., MTT) is consistent across all experiments. |
Issue 2: No detectable change in p-ERK levels by Western blot after this compound treatment in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Drug inactivity | Confirm the activity of your this compound compound. If possible, test it on a well-characterized sensitive cell line as a positive control. |
| Suboptimal treatment time or concentration | Perform a time-course (e.g., 1, 4, 24 hours) and dose-response (e.g., 0.1, 1, 10 µM) experiment to determine the optimal conditions for inhibiting p-ERK in your cell line. |
| Poor antibody quality | Use a validated antibody for p-ERK. Ensure proper antibody dilution and incubation conditions. Include positive and negative controls (e.g., stimulated and unstimulated cells). |
| Issues with protein extraction or blotting | Ensure that phosphatase inhibitors are included in your lysis buffer to preserve protein phosphorylation. Verify protein transfer to the membrane. |
Issue 3: Difficulty in amplifying and sequencing the ERK1/2 genes.
| Possible Cause | Troubleshooting Step |
| Poor DNA quality | Use a high-quality DNA extraction kit and assess DNA purity and concentration before PCR. |
| Inefficient PCR primers | Design and validate primers for the coding regions of human ERK1 (MAPK3) and ERK2 (MAPK1). Ensure they do not amplify pseudogenes. |
| PCR inhibitors | Purify the DNA template to remove any potential inhibitors from the extraction process. |
| Complex genomic region | If direct sequencing is challenging, consider subcloning the PCR product into a plasmid vector for sequencing. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Genotype | Resistance Status | This compound IC50 (nM) | Reference |
| HCT-116 | Colorectal | KRAS G13D | Parental (Sensitive) | ~100 - 135 | [1][8] |
| HCT-116R | Colorectal | KRAS G13D, ERK1 G186D | Resistant | >1000 | [8] |
| A375 | Melanoma | BRAF V600E | Parental (Sensitive) | ~50 - 100 | [9] |
| A375BR | Melanoma | BRAF V600E | PLX4032-Resistant | ~50 - 100 | [9] |
| H727 | NSCLC | KRAS G12V | Parental (Sensitive) | 135 | [8] |
| H727/SCH | NSCLC | KRAS G12V | This compound-Resistant | >1000 | [8] |
| SH-SY5Y | Neuroblastoma | ALK F1174L | Sensitive | 24 - 75 | [1] |
| U937 | Leukemia | - | Sensitive | 1700 | [1] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (parental and resistant)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][5]
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3][5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-ERK (p-ERK) and Total ERK
This protocol is for detecting the phosphorylation status of ERK1/2.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and treat with this compound at the desired concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein per sample by boiling in SDS sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
To probe for total ERK, strip the membrane using a stripping buffer and re-probe with the anti-total ERK1/2 antibody, following steps 6-11.[9]
Sanger Sequencing of ERK1 and ERK2
This protocol outlines the general steps for identifying mutations in ERK1 and ERK2.
Materials:
-
Parental and resistant cancer cell lines
-
Genomic DNA extraction kit
-
Primers flanking the coding regions of ERK1 (MAPK3) and ERK2 (MAPK1)
-
Taq polymerase and PCR reagents
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sequencing primers
Procedure:
-
Extract genomic DNA from both parental and resistant cell lines.
-
Amplify the coding regions of ERK1 and ERK2 using PCR with specific primers.
-
Verify the PCR products by running a small amount on an agarose (B213101) gel.
-
Purify the PCR products to remove primers and dNTPs.
-
Send the purified PCR products and sequencing primers for Sanger sequencing.
-
Analyze the sequencing chromatograms for any nucleotide changes in the resistant cells compared to the parental cells.
Visualizations
Caption: Mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchhub.com [researchhub.com]
- 6. broadpharm.com [broadpharm.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SCH772984 Concentration for Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of SCH772984 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: The optimal concentration of this compound is highly cell-line dependent. For initial experiments, a dose-response study is crucial. Based on published data, a starting range of 10 nM to 1 µM is recommended for most cancer cell lines with BRAF or RAS mutations.[1] For sensitive cell lines, IC50 values (the concentration that inhibits 50% of cell growth) are often in the low nanomolar range.[2][3]
Q2: How long should I treat my cells with this compound in a long-term experiment?
A2: The duration of treatment will depend on your experimental goals. For studies on acquired resistance, cells may be cultured in the presence of this compound for several weeks to months.[4] For assessing long-term effects on cell proliferation or senescence, treatment times can range from several days to weeks.[5] It is recommended to replenish the media with fresh this compound every 2-3 days to maintain a consistent concentration.
Q3: I am observing significant cytotoxicity and cell death. What could be the cause and how can I mitigate it?
A3: High levels of cytotoxicity can be due to several factors:
-
Concentration is too high: Your cell line may be particularly sensitive to this compound. It is essential to perform a dose-response curve to determine the IC50 for your specific cell line and use a concentration that inhibits the target without causing excessive cell death.
-
On-target toxicity: The intended inhibition of the ERK pathway can lead to apoptosis in highly dependent cell lines.[5][6]
-
Off-target effects: While this compound is highly selective, off-target effects can occur at higher concentrations.[7][8]
To mitigate cytotoxicity, consider the following:
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Lower the concentration: Use the lowest effective concentration that achieves the desired level of ERK pathway inhibition.
-
Intermittent dosing: Instead of continuous exposure, a pulsed treatment (e.g., 2 days on, 2 days off) may reduce toxicity while still modulating the pathway.
-
Use a different ERK inhibitor: If off-target effects are suspected, consider testing another ERK inhibitor with a different chemical scaffold.
Q4: My cells are developing resistance to this compound. What are the potential mechanisms and how can I address this?
A4: Acquired resistance to this compound is a known phenomenon.[4] A common mechanism is the reactivation of the MAPK pathway.[4] One study identified a specific mutation in ERK1 (G186D) that confers resistance to this compound.[4]
To address resistance:
-
Combination therapy: Combining this compound with inhibitors of other signaling pathways, such as PI3K inhibitors, has been shown to be synergistic and can delay the onset of resistance.[6]
-
Characterize resistant cells: Perform molecular profiling of the resistant cells to identify the mechanism of resistance. This could involve sequencing key genes in the MAPK pathway.
-
Switch to a different inhibitor: If the resistance mechanism involves a specific mutation that affects this compound binding, another ERK inhibitor might still be effective.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of p-ERK | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of 10 nM to 1 µM. |
| Inactive inhibitor. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. | |
| Cell line is resistant. | Verify the mutational status of BRAF/RAS in your cell line. Some wild-type cell lines may be less sensitive.[5][6] | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and media composition. |
| Inaccurate inhibitor concentration. | Use calibrated pipettes and perform serial dilutions carefully. | |
| Fluctuation in pathway activation. | For consistent results, consider serum-starving cells before treatment to reduce basal ERK activity. | |
| High background in Western blots for p-ERK | Suboptimal antibody concentration. | Titrate the primary and secondary antibodies to find the optimal dilution. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). | |
| Inadequate washing. | Increase the number and duration of washes between antibody incubations. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 (µM) | Reference |
| A375 | Melanoma | BRAF V600E | < 1 | [5] |
| HCT-116 | Colorectal Cancer | KRAS G13D | < 1 | [4] |
| MiaPaCa-2 | Pancreatic Cancer | KRAS G12C | < 1 | |
| Multiple BRAF mutant lines | Melanoma | BRAF V600 | < 1 | [5][6] |
| Multiple NRAS mutant lines | Melanoma | NRAS Q61 | < 1 | [5][6] |
| Multiple Wild-Type lines | Melanoma | WT | > 2 (Resistant) | [5][6] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the inhibitor concentration to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Assessing ERK Pathway Inhibition by Western Blot
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 2, 6, or 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a calculated volume of lysate (containing 20-30 µg of protein) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration for long-term cell culture.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the ERK inhibitor this compound [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: SCH772984 & MAPK Pathway Modulation
Welcome to the technical support center for SCH772984. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address paradoxical activation of the MAPK pathway during their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is paradoxical MAPK pathway activation and why does it occur with some kinase inhibitors?
Answer:
Paradoxical activation is an unexpected increase in MAPK pathway signaling (e.g., increased phosphorylation of ERK) upon treatment with a kinase inhibitor. This phenomenon is commonly observed with ATP-competitive RAF inhibitors in cells that have wild-type BRAF and active RAS signaling.[1][2]
The mechanism involves the inhibitor binding to one RAF protomer within a dimer (e.g., CRAF-CRAF or BRAF-CRAF). While the inhibitor blocks the catalytic activity of the drug-bound protomer, it stabilizes the kinase in a conformation that promotes dimerization and allosterically transactivates the second, drug-free protomer.[1][2][3] This transactivation leads to increased downstream signaling through MEK and ERK. Since this compound is an ERK inhibitor, paradoxical activation observed with its use is often an upstream feedback mechanism, where inhibition of ERK relieves negative feedback loops, leading to hyperactivation of upstream kinases like MEK.
Signaling Pathway Diagram: Mechanism of Paradoxical RAF Activation
References
- 1. [PDF] RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF | Semantic Scholar [semanticscholar.org]
- 2. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing SCH772984 Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and minimizing toxicity associated with the ERK1/2 inhibitor SCH772984 in animal studies.
FAQs: Understanding and Mitigating this compound Toxicity
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual inhibitor of ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2), which are key components of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[1][2] By inhibiting ERK1/2, this compound can block downstream signaling that promotes cell proliferation and survival, making it a compound of interest for cancer research.[1]
Q2: What are the known or expected toxicities of this compound in animal models?
A2: While specific public data on the preclinical toxicology of this compound is limited, it is often described as "well-tolerated" at efficacious doses in xenograft models.[3] Based on studies with other ERK inhibitors like ulixertinib (B1684335) and the clinical-grade analog MK-8353, potential toxicities in animal models may include:
Q3: How can I minimize the toxicity of this compound in my animal studies?
A3: Minimizing toxicity involves careful dose selection, appropriate formulation and administration, and proactive monitoring. Key strategies include:
-
Dose optimization: Conduct dose-ranging studies to determine the minimum effective dose with an acceptable safety profile.
-
Combination therapy: Combining this compound with other targeted agents may allow for lower, less toxic doses of each compound while achieving synergistic anti-tumor effects.[1]
-
Supportive care: Provide supportive care to manage side effects, such as fluid replacement for diarrhea.
-
Alternative dosing schedules: Explore intermittent dosing schedules instead of continuous daily dosing to potentially reduce cumulative toxicity.
Q4: What is the MAPK signaling pathway and how does this compound affect it?
A4: The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell growth, proliferation, differentiation, and survival. The pathway typically consists of a series of protein kinases: RAS, RAF, MEK, and ERK. This compound acts at the terminal step of this cascade by inhibiting ERK1 and ERK2.
Troubleshooting Guides
Issue 1: Animals are experiencing significant weight loss and lethargy.
-
Potential Cause: This could be a sign of general systemic toxicity, potentially due to the dose of this compound being too high. Dehydration resulting from diarrhea can also contribute to these symptoms.
-
Troubleshooting Steps:
-
Monitor Body Weight: Weigh the animals daily. A weight loss of more than 15-20% from baseline is often a humane endpoint.
-
Assess Hydration Status: Check for signs of dehydration such as skin tenting and reduced urine output.
-
Dose Reduction: Consider reducing the dose of this compound in subsequent cohorts.
-
Supportive Care: Administer subcutaneous or intraperitoneal fluids to combat dehydration.
-
Evaluate Food and Water Intake: Ensure that the animals have easy access to food and water.
-
Issue 2: Animals are developing diarrhea.
-
Potential Cause: Gastrointestinal toxicity is a known side effect of some kinase inhibitors, including those targeting the MAPK pathway.[2][4]
-
Troubleshooting Steps:
-
Monitor Stool Consistency: Visually inspect the cages daily for the presence of loose or watery stools.
-
Supportive Care: Ensure animals have ad libitum access to water to prevent dehydration. Anti-diarrheal medications may be considered after veterinary consultation.
-
Dietary Modifications: Provide a more easily digestible diet if necessary.
-
Dose Adjustment: If diarrhea is severe and persistent, consider a dose reduction or an intermittent dosing schedule.
-
Issue 3: Skin rashes or lesions are observed on the animals.
-
Potential Cause: Dermatological toxicities are a potential class effect of ERK inhibitors.[4][5]
-
Troubleshooting Steps:
-
Visual Inspection: Regularly inspect the skin of the animals, particularly in areas with less fur.
-
Documentation: Photograph and document the appearance and progression of any skin lesions.
-
Topical Treatments: Consult with a veterinarian about the potential use of topical treatments to alleviate discomfort.
-
Histopathology: At the end of the study, collect skin samples for histopathological analysis to characterize the nature of the lesions.
-
Data Presentation: Monitoring Toxicity Parameters
Due to the limited public availability of specific quantitative toxicity data for this compound, the following tables are provided as templates for researchers to systematically collect and analyze data from their own studies.
Table 1: Hematological Parameters in Rodent Models Treated with this compound
| Parameter | Units | Control Group (Vehicle) | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| White Blood Cells (WBC) | x 10³/µL | ||||
| Red Blood Cells (RBC) | x 10⁶/µL | ||||
| Hemoglobin (HGB) | g/dL | ||||
| Hematocrit (HCT) | % | ||||
| Platelets (PLT) | x 10³/µL | ||||
| Neutrophils | % | ||||
| Lymphocytes | % |
Table 2: Serum Biochemistry Parameters in Rodent Models Treated with this compound
| Parameter | Units | Control Group (Vehicle) | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Alanine Aminotransferase (ALT) | U/L | ||||
| Aspartate Aminotransferase (AST) | U/L | ||||
| Alkaline Phosphatase (ALP) | U/L | ||||
| Blood Urea Nitrogen (BUN) | mg/dL | ||||
| Creatinine | mg/dL | ||||
| Total Bilirubin | mg/dL | ||||
| Total Protein | g/dL | ||||
| Albumin | g/dL |
Experimental Protocols
Protocol 1: In Vivo Dosing and Monitoring of this compound in a Mouse Xenograft Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., A375 melanoma cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Group Allocation: Randomly assign mice to treatment and control groups (n=8-10 mice per group).
-
This compound Formulation: Prepare a fresh formulation of this compound for each day of dosing. A common vehicle is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
-
Administration: Administer this compound or vehicle via oral gavage or intraperitoneal injection at the desired dose and schedule (e.g., 25-50 mg/kg, twice daily).
-
Toxicity Monitoring:
-
Record body weight daily.
-
Perform clinical observations daily, noting any changes in activity, posture, fur, or stool consistency.
-
At the end of the study, collect blood for hematological and serum biochemistry analysis.
-
Perform a complete necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.
-
Protocol 2: Assessment of Hematological and Biochemical Toxicity
-
Blood Collection: At the termination of the study, collect blood from anesthetized mice via cardiac puncture.
-
Hematology:
-
Collect approximately 0.5 mL of blood into EDTA-coated tubes.
-
Analyze the samples using an automated hematology analyzer to determine the parameters listed in Table 1.
-
-
Serum Biochemistry:
-
Collect approximately 0.5 mL of blood into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Analyze the serum using an automated clinical chemistry analyzer for the parameters listed in Table 2.
-
-
Data Analysis: Compare the mean values of each parameter between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for assessing this compound toxicity in vivo.
References
- 1. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Experimental Variability in SCH772984 Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and overcome common challenges encountered in SCH772984 assays. The following information is designed to ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly potent and selective inhibitor of both ERK1 and ERK2. It exhibits a unique dual mechanism of action, acting as both an ATP-competitive and a non-competitive inhibitor.[1] This means it not only blocks the kinase activity of ERK but also prevents its activation by the upstream kinase MEK.[1][2] This dual inhibition leads to a more profound and sustained suppression of the MAPK signaling pathway.[1]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in organic solvents like DMSO and DMF.[3] For cellular assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and store it at -20°C or -80°C for long-term stability.[4][5] Working solutions can be prepared by diluting the stock in cell culture medium. It is important to note that this compound is sparingly soluble in aqueous buffers, and prolonged storage of aqueous solutions is not recommended.[3] To improve solubility for in vivo studies, formulations with DMSO, PEG300, and Tween-80 have been used.[5]
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for ERK1/2, some off-target activities have been observed, particularly at higher concentrations.[2][4] Kinome scans have revealed weak inhibition of a few other kinases.[2] Researchers should be mindful of potential off-target effects and consider using multiple, structurally distinct ERK inhibitors to validate findings.[6] Additionally, in some cellular contexts, ERK inhibition can lead to the feedback activation of other signaling pathways, such as the PI3K/AKT pathway.[7][8]
Q4: Can this compound induce paradoxical activation of the MAPK pathway?
Paradoxical activation, where a kinase inhibitor leads to the activation of its target pathway, is a known phenomenon for some kinase inhibitors, particularly RAF inhibitors.[9] While this compound is an ERK inhibitor and generally leads to profound pathway suppression, some studies have noted a slight induction of pMEK upon treatment in certain cell lines.[4][7] This is likely a result of feedback mechanisms in the MAPK pathway. However, this is distinct from the paradoxical activation seen with RAF inhibitors and does not typically result in an overall increase in ERK signaling.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Causes:
-
Compound Solubility and Stability: this compound has poor aqueous solubility.[3] Precipitation in cell culture media can lead to lower effective concentrations and variable results. The compound may also degrade over time in aqueous solutions.
-
Cell Line Specificity: The sensitivity of cell lines to this compound can vary significantly based on their genetic background (e.g., BRAF, RAS mutations) and other cellular factors.[7]
-
Assay Duration and Endpoint: The duration of the assay and the chosen viability endpoint (e.g., metabolic activity vs. cell count) can influence the observed IC50.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and confound the results.
Troubleshooting Steps:
-
Ensure Complete Solubilization: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. Sonication may aid in solubilization.[10]
-
Optimize Assay Duration: Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
-
Control DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤ 0.5%). Include a vehicle control (DMSO alone) to assess its effect on cell viability.
-
Use Orthogonal Viability Assays: Confirm results using a different viability assay that measures a distinct cellular parameter (e.g., CellTiter-Glo for ATP content vs. crystal violet for cell number).
-
Characterize Your Cell Line: Confirm the mutation status of key MAPK pathway genes (BRAF, RAS) in your cell line.
Issue 2: High background or no signal in phospho-ERK Western blots.
Possible Causes:
-
Suboptimal Antibody Performance: The primary or secondary antibodies may not be specific or sensitive enough.
-
Inefficient Protein Extraction and Phosphatase Activity: Inadequate lysis buffers or the absence of phosphatase inhibitors can lead to protein degradation or dephosphorylation.
-
Low Basal p-ERK Levels: Some cell lines have low basal levels of ERK activation, making it difficult to detect a decrease with inhibitor treatment.
-
Problems with Gel Electrophoresis or Transfer: Issues with the Western blot protocol itself can lead to poor signal.
Troubleshooting Steps:
-
Validate Antibodies: Use antibodies that are well-validated for detecting phosphorylated and total ERK. Include positive and negative controls (e.g., cells stimulated with a growth factor to induce ERK phosphorylation).
-
Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of proteins.
-
Stimulate the Pathway: If basal p-ERK levels are low, consider stimulating the cells with a mitogen (e.g., EGF, PMA) before adding this compound to create a larger dynamic range for observing inhibition.
-
Optimize Western Blot Protocol: Ensure complete protein transfer by checking the membrane with Ponceau S staining. Optimize blocking conditions (e.g., using BSA instead of milk for phospho-antibodies to reduce background) and antibody concentrations.[11]
-
Load Sufficient Protein: Ensure an adequate amount of protein is loaded onto the gel (typically 20-40 µg of total cell lysate).
Issue 3: Acquired resistance to this compound in long-term studies.
Possible Causes:
-
On-target Mutations: Mutations in the ERK1 or ERK2 kinase domain can arise, preventing this compound from binding effectively. A G186D mutation in ERK1 has been identified as a mechanism of acquired resistance.[12]
-
Bypass Signaling Pathways: Cells can develop resistance by upregulating parallel signaling pathways that promote proliferation and survival, such as the PI3K/AKT pathway.[7][8]
-
Transcriptional Adaptation: Long-term exposure to the inhibitor can lead to changes in gene expression that promote cell survival.
Troubleshooting Steps:
-
Sequence ERK Genes: If resistance develops, sequence the kinase domains of ERK1 and ERK2 to check for mutations.
-
Profile Signaling Pathways: Use Western blotting or other techniques to assess the activation status of key signaling pathways (e.g., AKT, STAT) in resistant cells compared to parental cells.
-
Consider Combination Therapies: Combining this compound with inhibitors of bypass pathways (e.g., PI3K/AKT inhibitors) may overcome or delay the onset of resistance.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) | Reference |
| A375 | Melanoma | BRAF V600E | 4 | [9] |
| COLO 205 | Colorectal Cancer | BRAF V600E | Not specified | [9] |
| HCT-116 | Colorectal Cancer | KRAS G13D | Not specified | [12] |
| Multiple Melanoma Lines | Melanoma | BRAF, NRAS | Sensitive (< 1µM) | [7] |
| H727 | Non-Small Cell Lung Cancer | - | 135 | [13] |
| U937 | Histiocytic Lymphoma | - | 1700 | |
| SH-SY5Y | Neuroblastoma | - | 24 | [6] |
| H1299 | Non-Small Cell Lung Cancer | - | Not specified |
Table 2: Biochemical Potency of this compound
| Target | IC50 (nM) | Reference |
| ERK1 | 4 | [5] |
| ERK2 | 1 | [5] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK (p-ERK)
This protocol is used to detect the phosphorylation status of ERK, a direct indicator of its activation state.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total ERK1/2 antibody to serve as a loading control.[1]
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound and incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Carefully remove the medium and add solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[1]
Mandatory Visualizations
Caption: MAPK pathway and this compound inhibition.
Caption: Western blot workflow for p-ERK.
Caption: Troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Inhibition of Kinase Pathways Overcomes Resistance of Colorectal Cancer Spheroids to Cyclic Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | ERK inhibitor | TargetMol [targetmol.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing SCH772984 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ERK1/2 inhibitor, SCH772984. The information is designed to address common challenges encountered during experiments, particularly concerning drug resistance.
Frequently Asked Questions (FAQs)
1. Why are my cancer cell lines showing resistance to this compound?
Resistance to this compound can be either intrinsic (pre-existing) or acquired (developed over time with treatment). Several mechanisms can contribute to this resistance:
-
Reactivation of the MAPK Pathway: Even though this compound targets ERK, cancer cells can develop mechanisms to reactivate the MAPK pathway. This can occur through various alterations, including mutations in upstream components like RAS or BRAF, or amplifications of these genes.[1][2][3] In some cases of acquired resistance, the reactivated MAPK pathway becomes insensitive to this compound.[2]
-
Activation of Parallel Signaling Pathways: A common escape mechanism is the activation of the PI3K/AKT/mTOR signaling pathway.[1][4] Increased baseline levels of phosphorylated AKT (pAKT) have been correlated with intrinsic resistance.[1] Furthermore, inhibiting the MAPK pathway with this compound can lead to a feedback activation of the PI3K/AKT pathway, thus promoting cell survival.[4]
-
Specific Mutations in ERK: Acquired resistance can arise from specific mutations in the target protein itself. A mutation of glycine (B1666218) to aspartic acid (G186D) in the DFG motif of ERK1 has been shown to impair the binding of this compound, leading to resistance.[2][5]
-
Transcriptional Plasticity: Cancer cells can undergo extensive transcriptional reprogramming to adapt to and evade the effects of ERK inhibition.[6] This can involve the upregulation of survival pathways and downregulation of pro-apoptotic factors.
2. How can I enhance the efficacy of this compound in resistant cell lines?
Combination therapy is a key strategy to overcome resistance and enhance the efficacy of this compound. Here are some effective combination approaches:
-
Combination with BRAF or MEK Inhibitors: In BRAF-mutant melanoma, combining this compound with a BRAF inhibitor like vemurafenib (B611658) has shown synergistic effects and can delay the development of resistance.[1][3] A triple combination of RAF, MEK, and ERK inhibitors has proven effective in cell lines resistant to either RAF/MEK inhibitors or ERK inhibitors alone.[7]
-
Combination with PI3K/mTOR Inhibitors: Since activation of the PI3K/AKT/mTOR pathway is a major resistance mechanism, co-treatment with inhibitors of this pathway is a rational approach. Combining this compound with PI3K/mTOR inhibitors such as VS-5584 has demonstrated superior tumor inhibition compared to single-agent treatments, particularly in pancreatic cancer models.[8][9]
-
Combination with Autophagy Inhibitors: Inhibition of ERK can lead to an increase in autophagic flux, which is a survival mechanism for cancer cells. Therefore, combining this compound with an autophagy inhibitor presents a promising therapeutic strategy, especially in pancreatic cancer.[10]
-
Combination with Chemotherapeutic Agents: Combining this compound with standard chemotherapeutic drugs like gemcitabine (B846) has been shown to reduce the viability of pancreatic cancer cells.[11]
3. What are the typical IC50 values for this compound in sensitive versus resistant cell lines?
The sensitivity of cell lines to this compound can be categorized based on their 50% inhibitory concentration (IC50). In a study on melanoma cell lines, the following classification was used[1][3]:
-
Sensitive: IC50 < 1 µM
-
Intermediately sensitive: IC50 between 1-2 µM
-
Resistant: IC50 > 2 µM
Troubleshooting Guides
Problem: My cells are developing acquired resistance to this compound over time.
-
Possible Cause: Continuous exposure to a single agent can lead to the selection and growth of resistant clones. This could be due to MAPK pathway reactivation, ERK1 mutation, or activation of bypass pathways.[2]
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve to confirm a shift in the IC50 value compared to the parental cell line.
-
Analyze Signaling Pathways: Use Western blotting to check for the reactivation of pERK and its downstream target pRSK. Also, assess the activation of the PI3K/AKT pathway by probing for pAKT.
-
Consider Combination Therapy: Introduce a second agent based on your findings. For example, if pAKT is elevated, consider a PI3K/mTOR inhibitor.
-
Try Alternative Dosing: Instead of continuous dosing, an alternating schedule with another inhibitor (e.g., a RAF/MEK inhibitor) may delay the onset of resistance.[7]
-
Problem: I am not observing the expected synergistic effect when combining this compound with another inhibitor.
-
Possible Cause: The choice of combination partner, the dosage, or the experimental timing might not be optimal.
-
Troubleshooting Steps:
-
Verify Single-Agent Activity: First, ensure that each drug individually has the expected effect on its target and on cell viability.
-
Optimize Concentrations: Perform a matrix of concentrations for both drugs to identify the optimal synergistic ratio. You can use software like CompuSyn to calculate the combination index (CI), where CI < 1 indicates synergy.
-
Check Target Engagement: Use Western blotting to confirm that each inhibitor is hitting its target at the concentrations used in the combination experiment. For example, in a combination with a PI3K inhibitor, you should see a reduction in both pERK (from this compound) and pAKT/pS6 (from the PI3K inhibitor).
-
Staggered Dosing: In some cases, sequential or staggered dosing may be more effective than simultaneous administration.
-
Quantitative Data Summary
Table 1: Efficacy of this compound in Combination with a PI3K/mTOR Inhibitor (VS-5584) in a Pancreatic Cancer Xenograft Model [8][9]
| Treatment Group | Tumor Inhibition (%) |
| Vehicle Control | 0 |
| VS-5584 | 28 |
| This compound | 44 |
| VS-5584 + this compound | 80 |
Experimental Protocols
1. Western Blot Analysis of Signaling Pathways
This protocol is for assessing the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.
-
Cell Lysis:
-
Plate cells and treat with this compound and/or the combination drug for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-pRSK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol measures cell viability based on the quantification of ATP.
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound alone or in combination with another drug. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Visualizations
Caption: Crosstalk between MAPK and PI3K/AKT signaling pathways.
Caption: Workflow for testing combination strategies.
References
- 1. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antitumor activity of the ERK inhibitor this compound [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Inhibition of Kinase Pathways Overcomes Resistance of Colorectal Cancer Spheroids to Cyclic Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of ERK and autophagy inhibition as a treatment approach for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating In Vivo Studies with SCH772984
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the ERK1/2 inhibitor, SCH772984, in in vivo experiments. Our aim is to address common challenges related to the compound's bioavailability and help ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in vivo?
A1: The principal obstacle for in vivo applications of this compound is its low aqueous solubility and poor oral bioavailability.[1][2] This can lead to difficulties in achieving therapeutic concentrations in target tissues and may result in inconsistent experimental outcomes.
Q2: What are the recommended formulation strategies to improve the solubility and bioavailability of this compound for in vivo use?
A2: Due to its hydrophobic nature, this compound requires a specific formulation for in vivo administration.[2] Several vehicles have been successfully used to solubilize and deliver the compound. Commonly used formulations involve a combination of solvents such as DMSO, polyethylene (B3416737) glycol 300 (PEG300), Tween-80, and saline or phosphate-buffered saline (PBS).[3][4] The selection of a specific formulation may depend on the animal model and the desired route of administration.
Q3: What are the typical routes of administration for this compound in animal models?
A3: Intraperitoneal (i.p.) injection is a frequently reported route of administration for this compound in preclinical studies.[3][4] Oral administration is generally avoided due to the compound's poor oral bioavailability.[1]
Q4: Are there any known successors to this compound with improved in vivo properties?
A4: Yes, MK-8353 (formerly SCH900353) was developed as an orally bioavailable dual-mechanism ERK inhibitor with improved pharmacokinetic properties compared to this compound.[5][6] For studies where oral administration is preferred, MK-8353 may be a more suitable alternative.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation or administration. | Poor solubility of the compound in the chosen vehicle. | Ensure the use of a suitable co-solvent system. A common approach is to first dissolve this compound in DMSO and then dilute it with other vehicles like PEG300, Tween-80, and saline.[3][4] Gentle warming and sonication can also aid in dissolution.[3][7] Prepare fresh formulations immediately before use. |
| Inconsistent or lower-than-expected efficacy in vivo. | Suboptimal bioavailability leading to insufficient drug exposure in the target tissue. | Optimize the formulation and administration route. Intraperitoneal injection is often more effective than oral gavage.[1] Consider increasing the dosing frequency (e.g., twice daily) to maintain therapeutic concentrations.[4][8] Verify the dose-response relationship in your specific model. |
| Observed toxicity or adverse effects in animal models. | Vehicle-related toxicity or off-target effects of the compound at high concentrations. | Evaluate the toxicity of the vehicle alone in a control group. If vehicle toxicity is suspected, explore alternative formulations. Reduce the concentration of DMSO in the final formulation as it can be toxic at higher levels. Ensure the final dose of this compound is within the reported tolerated range (e.g., 10-50 mg/kg).[4][8][9] |
| Difficulty in detecting downstream target engagement (e.g., pERK inhibition). | Insufficient drug concentration at the tumor site or rapid clearance of the compound. | Assess target engagement at different time points after administration to determine the optimal window for analysis.[8] Ensure that tissue harvesting and processing are performed rapidly to preserve phosphorylation states of proteins. |
Experimental Protocols & Data
Formulation Protocols for In Vivo Administration
Below are examples of commonly used formulations for this compound. The final concentrations and volumes should be adjusted based on the specific experimental requirements.
Table 1: Example Formulations for this compound
| Formulation Component | Example 1 [3] | Example 2 [4] | Example 3 [10] |
| This compound Stock Solution | 10 mg/mL in DMSO | 5.0 mg/mL in DMSO | - |
| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Saline |
| Final this compound Concentration | 0.5 mg/mL (Suspension) | 0.5 mg/mL (Suspended solution) | 0.54 mg/mL (Solution) |
| Preparation Notes | Add solvents sequentially and mix well between each addition. | Add 100 µL of DMSO stock to 400 µL PEG300, mix, add 50 µL Tween-80, mix, then add 450 µL Saline. | Add solvents sequentially, ensuring the solution is clear before adding the next. |
Detailed Methodology for Formulation Preparation (Example 1):
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
To prepare the final injection volume, first take the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80 to the mixture and vortex until clear.
-
Finally, add saline to the desired final volume and mix well.
-
This formulation results in a suspended solution that should be used immediately after preparation.[4]
In Vivo Dosing and Efficacy Data
The following table summarizes dosing regimens and observed efficacy from various preclinical studies.
Table 2: Summary of In Vivo Dosing and Efficacy of this compound
| Animal Model | Tumor Type | Dose | Administration Route & Schedule | Observed Efficacy | Reference |
| Nude Mice | BRAF V600E Melanoma Xenograft (LOX) | 12.5, 25, 50 mg/kg | i.p., twice daily for 14 days | Tumor regressions of 17%, 84%, and 98% respectively. | [4][8] |
| Nude Mice | KRAS-mutant Pancreatic Xenograft (MiaPaCa) | 25, 50 mg/kg | i.p., twice daily | 9% and 36% tumor regression respectively. | [8] |
| Nude Mice | KRAS-mutant Pancreatic Ductal Adenocarcinoma (PDAC) Xenografts | Not Specified | Not Specified | Significantly reduced tumor growth (70-90%) in four PDX models. | [11] |
| Mice | Sepsis (LPS-induced) | 10 mg/kg | i.p., 2h post-LPS, then every 6h | Significantly improved survival. | [9][12] |
Visual Guides
Signaling Pathway Inhibition
Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.
Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for evaluating this compound efficacy in vivo.
Troubleshooting Logic
Caption: A decision tree for troubleshooting inconsistent in vivo results with this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. ijmcmed.org [ijmcmed.org]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the this compound Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | ERK inhibitor | TargetMol [targetmol.com]
- 11. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the this compound Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ERK Inhibitors: SCH772984 vs. GDC-0994
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are pivotal nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, a central pathway that governs cell proliferation, survival, and differentiation.[1][2] The frequent dysregulation of this pathway in human cancers, often through mutations in BRAF or RAS genes, has made it a critical target for therapeutic intervention.[1][3] While inhibitors targeting upstream components like BRAF and MEK have seen clinical success, resistance frequently emerges through reactivation of ERK signaling.[3][4] This has propelled the development of direct ERK1/2 inhibitors.
This guide provides an objective comparison of two prominent ERK inhibitors, this compound and GDC-0994 (ravoxertinib), focusing on their efficacy, mechanisms of action, and supporting experimental data.
The MAPK/ERK Signaling Pathway
The RAS-RAF-MEK-ERK cascade is a primary signaling pathway that translates extracellular signals into cellular responses. Oncogenic mutations in BRAF and RAS lead to constitutive activation of this pathway, culminating in persistent ERK signaling that drives cancer cell growth. Both this compound and GDC-0994 target the final kinases in this cascade, ERK1 and ERK2.
Figure 1. Simplified MAPK/ERK signaling cascade.
Mechanism of Action: A Tale of Two Inhibitors
While both compounds inhibit ERK kinase activity, their mechanisms differ significantly, impacting their biological effects.
-
This compound is a unique dual-mechanism inhibitor.[2][5][6] It not only binds to the ATP pocket to block catalytic activity but also induces a conformational change that prevents ERK1/2 from being phosphorylated and activated by its upstream kinase, MEK.[3][7][8] This dual action provides a more complete and sustained shutdown of ERK signaling.[2][5]
-
GDC-0994 (Ravoxertinib) is a potent and selective ATP-competitive catalytic inhibitor of ERK1/2.[9][10] It functions by blocking the kinase activity of already phosphorylated, active ERK, thereby preventing the phosphorylation of downstream substrates like p90RSK.[1][10]
Figure 2. Contrasting mechanisms of this compound and GDC-0994.
Data Presentation: Quantitative Comparison
The following tables summarize the biochemical potency and cellular activity of the two inhibitors based on preclinical data.
Table 1: Biochemical Potency (Cell-Free Kinase Assays)
| Compound | Target | IC₅₀ (nM) | References |
|---|---|---|---|
| This compound | ERK1 | 4 | [11][12][13][14][15] |
| ERK2 | 1 | [11][12][13][14][15] | |
| GDC-0994 | ERK1 | 1.1 - 6.1 | [10][16][17] |
| | ERK2 | 0.3 - 3.1 |[10][16][17] |
Table 2: Cellular Activity in Representative Cancer Cell Lines
| Compound | Cell Line | Genotype | Assay Endpoint | IC₅₀ / EC₅₀ | References |
|---|---|---|---|---|---|
| This compound | A375 | BRAF V600E | p-ERK2 Inhibition | 4 nM | [12] |
| H727 (Parental) | KRAS G12V | Cell Viability | 100 nM | [18] | |
| H727/SCH (Resistant) | KRAS G12V | Cell Viability | 1200 nM | [18] | |
| GDC-0994 | A375 | BRAF V600E | p-ERK2 Inhibition | 86 nM | [16] |
| H727 (Parental) | KRAS G12V | Cell Viability | 110 nM | [18] |
| | H727/SCH (Resistant) | KRAS G12V | Cell Viability | 400 nM |[18] |
Table 3: Comparative Properties
| Feature | This compound | GDC-0994 (Ravoxertinib) | References |
|---|---|---|---|
| Mechanism | Dual (Catalytic & Phosphorylation) | Catalytic | [5][9] |
| Oral Bioavailability | Poor in vivo exposure | Orally bioavailable | [1][5][16] |
| In Vivo Efficacy | Induces tumor regression in xenografts | Significant single-agent activity in xenografts | [10][15][16] |
| Clinical Stage | Preclinical (MK-8353 derivative in trials) | Phase I completed | [6][10][11][19] |
| Key Advantage | More comprehensive pathway inhibition; effective in BRAF/MEK inhibitor-resistant models | Favorable pharmacokinetics; demonstrated single-agent clinical activity |[3][9][10][19] |
Comparative Efficacy Analysis
Preclinical studies reveal important distinctions in the efficacy profiles of this compound and GDC-0994.
This compound has demonstrated robust efficacy in a wide range of cancer cell lines with BRAF or RAS mutations.[11][20] Its unique dual mechanism of action leads to a more profound and comprehensive inhibition of ERK-dependent gene expression compared to purely catalytic inhibitors like GDC-0994, even when dosed at concentrations that produce similar levels of growth arrest.[9] This suggests its ability to prevent nuclear localization of ERK contributes to a more robust biological effect.[5][9] Critically, this compound is effective in tumor cells that have developed resistance to BRAF and MEK inhibitors through MAPK pathway reactivation.[3][12][15][21] However, the parent compound suffers from poor pharmacokinetic properties, which has limited its direct clinical development, leading to the creation of analogs like MK-8353 for clinical trials.[5][6][11]
GDC-0994 is an orally active inhibitor that has progressed further in clinical development.[10][16] It shows potent single-agent activity in preclinical models of BRAF- and KRAS-mutant cancers and selectively inhibits the growth of BRAF-mutant cells by inducing G1-phase cell cycle arrest.[1][22][23][24] A first-in-human Phase I study found that GDC-0994 has an acceptable safety profile and confirmed single-agent anti-tumor activity in patients with BRAF-mutant colorectal cancer.[10][19][25] The most common drug-related adverse events included diarrhea, rash, and nausea.[10][19] While effective, its mechanism as a catalytic inhibitor may be less comprehensive than dual-mechanism inhibitors, and combination therapies with MEK inhibitors have proven difficult due to overlapping toxicities.[9][26]
Experimental Protocols & Workflows
Reproducible experimental design is crucial for comparing inhibitor efficacy. Below are summarized protocols for key assays.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing inhibitor efficacy, from initial cell treatment to endpoint analysis of pathway modulation and cell viability.
Figure 3. Standard workflow for in vitro inhibitor testing.
1. Cell Proliferation Assay This assay measures the effect of the inhibitor on cell growth and viability.
-
Method: Cells are seeded in 96-well plates (e.g., 4,000 cells/well). After 24 hours, they are treated with a dilution series of the inhibitor (e.g., 0.001-10 µM) or DMSO as a control.[15]
-
Incubation: Cells are incubated for 4-5 days.[15]
-
Readout: Cell viability is measured using a luminescence-based assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[15]
-
Analysis: IC₅₀ values are calculated from dose-response curves.
2. Kinase Inhibition Assay (Biochemical) This cell-free assay determines the direct inhibitory effect on the purified kinase.
-
Method: Purified active ERK1 or ERK2 enzyme is incubated with a dilution series of the inhibitor in a 384-well plate.[12][15]
-
Reaction Initiation: A solution containing a substrate peptide and ATP is added to start the kinase reaction. The reaction proceeds for a set time (e.g., 45 minutes) at room temperature.[12][15]
-
Readout: The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using fluorescence polarization-based methods like IMAP.[15]
-
Analysis: IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
3. Western Blot for Pathway Modulation This method assesses the inhibitor's ability to block signaling within the cell by measuring the phosphorylation status of key proteins.
-
Method: Cells are treated with the inhibitor or DMSO for a specified time (e.g., 2-24 hours).
-
Lysis & Quantification: Cells are lysed, and total protein concentration is determined using an assay like BCA to ensure equal loading.
-
Electrophoresis & Transfer: Proteins are separated by size using SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Probing: The membrane is incubated with primary antibodies specific for phosphorylated proteins (e.g., anti-p-ERK, anti-p-RSK) and total proteins (anti-ERK) as a loading control. An HRP-conjugated secondary antibody is then used for detection.
-
Analysis: Bands are visualized using a chemiluminescent substrate, and densitometry is used to quantify the reduction in phosphorylation relative to total protein and the untreated control.[2][23]
Conclusion
This compound and GDC-0994 are both potent ERK1/2 inhibitors, but they represent different tools for researchers and clinicians.
This compound stands out for its dual mechanism of action , which provides a more thorough blockade of the MAPK pathway. This makes it a powerful preclinical tool, especially for studying and overcoming resistance to upstream inhibitors like those targeting BRAF and MEK. Its poor in vivo pharmacokinetics remain a hurdle for direct clinical use, though its derivatives are being explored.
GDC-0994 (Ravoxertinib) is a clinically advanced, orally bioavailable catalytic inhibitor . It has a well-defined safety profile and has shown promising single-agent anti-tumor activity in Phase I trials, particularly in BRAF-mutant cancers.[10][19][25] It represents a more immediate therapeutic option, though its efficacy may be limited by the same pathway reactivation mechanisms that plague other MAPK inhibitors.
The choice between these inhibitors depends on the research or clinical context. This compound is ideal for preclinical models exploring mechanisms of profound ERK inhibition and resistance, while GDC-0994 is a relevant compound for studies aiming to translate findings to the current clinical landscape of ERK inhibition.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 8. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antitumor activity of the ERK inhibitor this compound [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors [ouci.dntb.gov.ua]
- 26. A Phase Ib Study to Evaluate the MEK Inhibitor Cobimetinib in Combination with the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding ERK1/2 Inhibition: A Comparative Analysis of SCH772984 and Alternative Compounds
For researchers, scientists, and drug development professionals, the precise and effective inhibition of the Extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway is a critical objective in the development of novel therapeutics, particularly in oncology. This guide provides a comprehensive comparison of SCH772984, a potent ERK1/2 inhibitor, with other leading alternatives, supported by experimental data and detailed protocols to aid in the selection and validation of the most suitable compound for your research needs.
This compound has emerged as a highly specific and potent inhibitor of ERK1/2, demonstrating a unique dual mechanism of action. It acts as both an ATP-competitive and non-competitive inhibitor, not only blocking the kinase activity of ERK1/2 but also preventing its activation by upstream kinases like MEK.[1][2] This dual-inhibition model leads to a more profound and sustained suppression of the MAPK signaling cascade.[1][2]
Comparative Analysis of ERK1/2 Inhibitors
The landscape of ERK1/2 inhibitors includes several compounds with distinct mechanisms and potencies. This section provides a comparative overview of this compound against notable alternatives such as Ulixertinib (BVD-523), Ravoxertinib (GDC-0994), and MK-8353.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the biochemical IC50 values of various ERK1/2 inhibitors, highlighting their efficacy in cell-free assays.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | ERK1 | 4 | [3] |
| ERK2 | 1 | [3] | |
| Ulixertinib (BVD-523) | ERK2 | <0.3 | [4] |
| Ravoxertinib (GDC-0994) | ERK1 | 1.1 | [4] |
| ERK2 | 0.3 | [4] | |
| MK-8353 | ERK1 | 23.0 | [4] |
| ERK2 | 8.8 | [4] | |
| VX-11e | ERK1 | 17 | [4] |
| ERK2 | 15 | [4] |
Note: IC50 values can vary between different experimental setups and should be considered as relative indicators of potency.
Cellular Activity
The effectiveness of an inhibitor within a cellular context is crucial. The following table presents the cellular IC50 values for the inhibition of cell proliferation in various cancer cell lines.
| Inhibitor | Cell Line | Mutation Status | Cellular IC50 (nM) | Reference |
| This compound | A375 (Melanoma) | BRAF V600E | ~30 | [5] |
| HCT-116 (Colon) | KRAS G13D | ~24 (Viability) | [6] | |
| Ulixertinib (BVD-523) | A375 (Melanoma) | BRAF V600E | ~30 (p-RSK) | [7] |
| SH-SY5Y (Neuroblastoma) | - | 180 (Viability) | [6] | |
| Ravoxertinib (GDC-0994) | A375 (Melanoma) | BRAF V600E | - | - |
| SH-SY5Y (Neuroblastoma) | - | 467 (Viability) | [6] |
Mechanism of Action: A Tale of Two Inhibition Strategies
A key differentiator among ERK inhibitors is their mechanism of action. This compound is a "dual-mechanism" inhibitor, meaning it not only inhibits the catalytic activity of already phosphorylated ERK but also prevents the phosphorylation of ERK by its upstream activator, MEK.[1][5] In contrast, other inhibitors like Ulixertinib and Ravoxertinib are primarily "catalytic" inhibitors, which solely block the kinase activity of phosphorylated ERK.[7][8] This distinction has significant implications for their cellular effects, with dual-mechanism inhibitors often demonstrating a more complete and sustained pathway inhibition.[9]
Caption: MAPK signaling pathway and points of inhibition.
Experimental Protocols
To facilitate the validation of this compound and its alternatives, detailed experimental protocols for key assays are provided below.
Biochemical Kinase Assay (In Vitro)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified ERK1 or ERK2.
Materials:
-
Recombinant active ERK1 or ERK2 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (e.g., this compound)
-
96-well or 384-well plates
-
Phosphocellulose paper and scintillation counter (for radiolabeling) or microplate reader (for luminescence)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in kinase reaction buffer.
-
In a multi-well plate, add the kinase reaction buffer, recombinant ERK enzyme, and the diluted inhibitor.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., MBP) and ATP.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction according to the specific assay manufacturer's instructions (e.g., adding a stop solution).
-
Quantify the kinase activity. For radiolabeling, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. For luminescence-based assays, follow the manufacturer's protocol for signal detection.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay (In Situ)
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A375, HCT-116)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor. Include a vehicle-only control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Phospho-ERK1/2
This technique is used to determine the level of ERK1/2 phosphorylation within cells following inhibitor treatment, providing a direct measure of target engagement.
Materials:
-
Cancer cell line of interest
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total ERK1/2 and phospho-ERK1/2 (Thr202/Tyr204)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Plate cells and treat with the inhibitor at various concentrations for a specified time (e.g., 1-24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
Caption: Western blot experimental workflow.
Conclusion
This compound stands out as a potent ERK1/2 inhibitor with a unique dual mechanism of action that offers the potential for more complete and durable pathway inhibition compared to purely catalytic inhibitors. The provided comparative data and detailed experimental protocols are intended to empower researchers to make informed decisions and rigorously validate the inhibitory effects of this compound and its alternatives in their specific research contexts. Careful consideration of both biochemical potency and cellular activity, alongside an understanding of the distinct mechanisms of action, will be paramount in advancing the development of next-generation MAPK-targeted therapies.
References
- 1. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of SCH772984 and MEK Inhibitors in Targeting the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically the RAS-RAF-MEK-ERK pathway, is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1][2][3] Its frequent dysregulation in a variety of cancers has made it a prime target for therapeutic intervention.[1][3] While MEK inhibitors have been a significant focus of drug development, the emergence of ERK inhibitors like this compound offers an alternative strategy, particularly in the context of acquired resistance.[4][5][6] This guide provides a detailed comparative analysis of this compound and other MEK inhibitors, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Kinases
MEK (Mitogen-activated protein kinase kinase) and ERK (Extracellular signal-regulated kinase) are sequential kinases in the MAPK pathway. MEK inhibitors are typically allosteric, non-ATP-competitive inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2, preventing their activation of ERK.[7][8]
In contrast, this compound is a potent and selective inhibitor of ERK1 and ERK2.[9][10] It exhibits a unique dual mechanism of action, acting as both an ATP-competitive and a non-competitive inhibitor.[1] This allows it to not only block the kinase activity of ERK but also to prevent its phosphorylation and activation by MEK.[1][4] This dual inhibition leads to a more profound and sustained suppression of the ERK signaling pathway.[1]
Below is a diagram illustrating the MAPK signaling cascade and the respective points of inhibition for MEK inhibitors and this compound.
Comparative Performance: Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity across the kinome. Off-target effects can lead to toxicity and unforeseen pharmacological activities.[2]
Biochemical Potency
Biochemical assays, performed in a cell-free system, measure the direct inhibitory effect of a compound on its purified target enzyme.
| Inhibitor | Target | IC₅₀ (nM) | Assay Type |
| This compound | ERK1 | 4 | Cell-free kinase assay[9] |
| ERK2 | 1 | Cell-free kinase assay[9] | |
| Trametinib | MEK1 | 0.7-0.92 | Cell-free kinase assay[8][11] |
| MEK2 | 0.9 | Cell-free kinase assay[8] | |
| Cobimetinib | MEK1 | 0.9 | Biochemical assay[8] |
| Selumetinib | MEK1/2 | - | Potent inhibitor[7] |
| Binimetinib (B1684341) | MEK1/2 | - | Highly selective inhibitor[7] |
| GDC-0994 (Ravoxertinib) | ERK1 | 6.1 | Biochemical assay[12] |
| ERK2 | 3.1 | Biochemical assay[12] | |
| LY3214996 (Temuterkib) | ERK1/2 | 5 | Biochemical assay[13] |
Cellular Potency
Cellular assays measure the compound's activity within a living cell, accounting for factors like cell permeability and metabolism.
| Inhibitor | Cell Line(s) | EC₅₀ (nM) | Assay |
| This compound | BRAF-mutant or RAS-mutant tumor lines | <500 | Cell proliferation[9] |
| Trametinib | Various cancer cell lines | ~5-20 | Cell proliferation[11] |
| GDC-0994 (Ravoxertinib) | Various cancer cell lines | - | Potent inhibitor[2] |
| Ulixertinib (BVD-523) | Various cancer cell lines | - | Potent inhibitor[2] |
Kinase Selectivity
This compound has demonstrated a highly selective profile.[2][10] Kinome-wide scanning has shown that it has few off-targets, and those are inhibited with significantly weaker potency.[10] Similarly, approved MEK inhibitors like trametinib, cobimetinib, selumetinib, and binimetinib are also known to be highly selective for MEK1/2.[7][8][]
Efficacy in Preclinical Models and Resistance
Both this compound and MEK inhibitors have shown significant anti-tumor efficacy in various preclinical cancer models.[1][9][15] However, a key differentiator is their activity in the context of acquired resistance.
Resistance to BRAF and MEK inhibitors often involves reactivation of the MAPK pathway downstream of MEK, rendering MEK inhibitors ineffective.[3][5][16] In such cases, targeting ERK directly with an inhibitor like this compound can overcome this resistance.[5][6][17][18] Studies have shown that this compound is effective in models of acquired resistance to both BRAF and MEK inhibitors.[17][18]
The diagram below illustrates a simplified workflow for assessing inhibitor efficacy in preclinical models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used in the comparative analysis of this compound and MEK inhibitors.
Biochemical Kinase Assay (ERK/MEK Inhibition)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.[1]
-
Materials: Recombinant active ERK1/2 or MEK1/2 enzyme, substrate (e.g., Myelin Basic Protein for ERK, inactive ERK2 for MEK), ATP (radiolabeled or fluorescently tagged), kinase assay buffer, test inhibitor, 96-well plates, detection reagents.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the kinase, inhibitor, and assay buffer. Incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate at 30°C.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., scintillation counting for radiolabeled ATP, fluorescence for tagged ATP).[1]
-
Calculate IC₅₀ values by plotting inhibitor concentration versus percentage of kinase activity.[2]
-
Cellular Proliferation Assay
This assay determines the effect of an inhibitor on cell growth.
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, test inhibitor, proliferation reagent (e.g., MTT, MTS, or a cell-permeable dye).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate EC₅₀ values by plotting inhibitor concentration versus percentage of cell viability.
-
Western Blotting for Phospho-ERK
This technique is used to measure the levels of phosphorylated ERK (p-ERK), a direct downstream target of MEK, to assess the functional inhibition of the pathway in cells.[11]
-
Materials: Treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membrane, blocking buffer, primary antibodies (anti-p-ERK1/2, anti-total ERK1/2), HRP-conjugated secondary antibody, chemiluminescent substrate, imaging system.[1]
-
Procedure:
-
Lyse treated cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.[1]
-
Block the membrane to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary antibody against p-ERK1/2.[1]
-
Wash and incubate with the HRP-conjugated secondary antibody.[1]
-
Detect the signal using a chemiluminescent substrate.[1]
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[1]
-
Conclusion
Both this compound and MEK inhibitors are potent and selective agents that effectively target the MAPK pathway. While MEK inhibitors have achieved clinical success, the unique dual mechanism of action of the ERK inhibitor this compound and its ability to overcome resistance to BRAF and MEK inhibitors make it a valuable tool for cancer research and a promising candidate for further therapeutic development. The choice between targeting MEK or ERK will likely depend on the specific genetic context of the tumor and the presence of acquired resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 15. targetedonc.com [targetedonc.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
A Comparative Guide to ERK Inhibition: Validating the Dual-Mechanism of SCH772984 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are pivotal nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway central to cell proliferation, differentiation, and survival. Its frequent dysregulation in cancer has made it a critical target for therapeutic development. This guide provides an in-depth comparison of the novel ERK inhibitor SCH772984 with other selective inhibitors, focusing on the in vitro validation of its unique dual-mechanism of action.
The Distinct Dual-Mechanism of this compound
This compound represents a significant advancement in ERK inhibition due to its dual-mechanism of action. Unlike conventional ATP-competitive inhibitors that only block the kinase's catalytic activity, this compound also prevents the activation of ERK1/2 by its upstream kinase, MEK.[1][2][3] This is achieved through a unique binding mode where this compound induces an allosteric pocket adjacent to the ATP-binding site.[4] This distinct interaction not only confers high potency and selectivity but also leads to slow inhibitor off-rates, resulting in a prolonged and profound suppression of the ERK signaling pathway.[4]
This guide compares this compound with two other well-characterized ERK inhibitors:
-
VTX-11e: A potent, type-I ATP-competitive inhibitor that targets the active state of ERK1/2 but does not prevent its activating phosphorylation.[4]
-
Ravoxertinib (GDC-0994): A highly selective, orally bioavailable ATP-competitive inhibitor of ERK1/2.[1][5]
Quantitative Performance Comparison
The following tables summarize the in vitro potency of this compound against the comparator compounds in both biochemical and cellular assays.
Table 1: Biochemical Potency Against ERK1/2
| Inhibitor | Target | IC₅₀ (nM) | Ki (nM) | Mechanism of Action |
| This compound | ERK1 | 4 | - | Dual-Mechanism (Inhibits catalysis and MEK-mediated phosphorylation)[1][2] |
| ERK2 | 1 | - | ||
| VTX-11e | ERK1 | 17 | - | Catalytic (ATP-competitive)[6] |
| ERK2 | 15 | <2 | ||
| Ravoxertinib (GDC-0994) | ERK1 | 1.1 - 6.1 | - | Catalytic (ATP-competitive)[1][5] |
| ERK2 | 0.3 - 3.1 | - |
Table 2: Cellular Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | Cellular IC₅₀ / EC₅₀ |
| This compound | BRAF/RAS-mutant lines | Proliferation | EC₅₀ <500 nM in ~88% of BRAF-mutant and ~49% of RAS-mutant lines |
| VTX-11e | HT-29 (Colon) | Proliferation | IC₅₀ = 48 nM[6] |
| Ravoxertinib (GDC-0994) | A375 (Melanoma) | p-RSK Inhibition | IC₅₀ = 140 nM[1] |
| A375 (Melanoma) | p-ERK Inhibition | IC₅₀ = 86 nM[1] |
Mandatory Visualizations
Signaling Pathway and Inhibition Points
Caption: MAPK/ERK signaling cascade and points of inhibition.
Logical Diagram of this compound's Dual-Mechanism
Caption: Dual-mechanism of this compound action.
Experimental Workflow: Western Blot for Phospho-ERK
Caption: Step-by-step workflow for detecting p-ERK.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro data. Below are protocols for key assays used to characterize ERK inhibitors.
In Vitro ERK Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified ERK1 or ERK2.
-
Objective: To determine the IC₅₀ value of an inhibitor against purified ERK kinase.
-
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, or a spectrophotometric coupled-enzyme assay.[4][6]
-
General Procedure (TR-FRET):
-
To a 384-well plate, add purified active ERK1 or ERK2 enzyme.
-
Add the test inhibitor (e.g., this compound) across a range of concentrations. Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution containing a fluorescently labeled substrate peptide and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
After a final incubation period, read the plate on a TR-FRET compatible plate reader.
-
The ratio of acceptor to donor emission is calculated, and IC₅₀ values are determined by plotting the percent inhibition against the inhibitor concentration.
-
Western Blot for Phospho-ERK (p-ERK) and Phospho-RSK (p-RSK)
This cellular assay validates target engagement by measuring the phosphorylation status of ERK and its direct downstream substrate, RSK. A reduction in p-ERK and p-RSK levels indicates effective inhibition.
-
Objective: To confirm that the inhibitor blocks ERK signaling within a cellular context.
-
Procedure:
-
Cell Treatment: Plate cancer cells (e.g., A375 melanoma, HCT-116 colon) and allow them to adhere. Treat cells with serial dilutions of the test inhibitor for a specified time (e.g., 2-4 hours).
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to normalize loading amounts.
-
Electrophoresis: Separate 20-30 µg of protein per sample via SDS-PAGE.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-ERK1/2 (T202/Y204), p-RSK (T359/S363), total ERK1/2, and a loading control (e.g., Actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescent (ECL) substrate and an imaging system.
-
Analysis: The key distinction for this compound is that it will inhibit both p-ERK and p-RSK, whereas catalytic inhibitors like VTX-11e will only inhibit p-RSK while potentially causing an accumulation of p-ERK.[4]
-
Cell Viability (Proliferation) Assay
This assay measures the effect of the inhibitor on the metabolic activity and proliferation of cancer cell lines.
-
Objective: To determine the EC₅₀ value of an inhibitor in suppressing cancer cell growth.
-
Principle: A colorimetric or luminescent assay (e.g., Alamar Blue, CellTiter-Glo®, MTT) is used to quantify viable cells.
-
General Procedure (Alamar Blue):
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of inhibitor concentrations in sextuplicate. Include a DMSO-only control.
-
Incubate the plates for the desired period (e.g., 72-96 hours).[7]
-
Add Alamar Blue reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO control and determine the EC₅₀ value by non-linear regression analysis.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
Navigating Resistance: A Comparative Analysis of SCH772984 in Kinase Inhibitor Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the landscape of kinase inhibitor resistance is paramount. The emergence of resistance to targeted therapies, such as BRAF and MEK inhibitors, necessitates the development of novel agents that can overcome these mechanisms. This guide provides a comparative analysis of the ERK1/2 inhibitor SCH772984, focusing on its efficacy in the context of cross-resistance with other kinase inhibitors, supported by experimental data and detailed protocols.
This compound, a novel and selective inhibitor of ERK1/2, has demonstrated significant antitumor activity in preclinical models, particularly in cancers harboring BRAF and RAS mutations.[1][2] Its unique dual mechanism of action, inhibiting both the kinase activity of ERK and its phosphorylation by MEK, offers a potential strategy to overcome resistance to upstream inhibitors in the MAPK pathway.[3][4]
Overcoming Resistance to BRAF and MEK Inhibitors
Studies have shown that this compound is effective against melanoma cell lines that have developed resistance to BRAF inhibitors like vemurafenib.[5] This efficacy is particularly noted in resistant cells where the MAPK pathway is reactivated, a common mechanism of resistance to BRAF inhibition.[5] For instance, in BRAF V600E mutant melanoma cells with acquired resistance to vemurafenib, this compound retained potent activity.[5]
Similarly, in the context of MEK inhibitor resistance, this compound has shown promise. In pancreatic cancer cell lines resistant to the MEK inhibitor selumetinib, a subset remained sensitive to this compound, highlighting that inhibiting the pathway at the level of ERK can have distinct and beneficial consequences compared to MEK inhibition.[6] Furthermore, in colorectal cancer models, this compound demonstrated efficacy in cell lines resistant to the MEK inhibitor GSK1120212.[1]
The development of resistance to both BRAF and MEK inhibitors often involves the reactivation of the ERK signaling pathway.[1] this compound directly targets the final kinase in this cascade, offering a logical therapeutic approach in these resistant settings.[1]
Quantitative Comparison of Inhibitor Sensitivity
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and other kinase inhibitors in various cancer cell lines, including those with defined resistance mechanisms.
Table 1: Comparative IC50 Values in BRAF-Inhibitor Resistant Melanoma Cell Lines
| Cell Line | BRAF Mutation | Resistance Mechanism | Vemurafenib IC50 (µM) | This compound IC50 (µM) | Reference |
| A375 (Parental) | V600E | - | < 1 | < 1 | [1] |
| A375BR | V600E | MAPK Pathway Reactivation | > 10 | < 1 | [1] |
| M229 (Parental) | V600E | - | ~0.2 | ~0.1 | [5] |
| M229/1-4 (Resistant) | V600E | MAPK Pathway Reactivation | > 2 | ~0.1 | [5] |
Table 2: Comparative IC50 Values in MEK-Inhibitor Resistant Cell Lines
| Cell Line | Cancer Type | KRAS/BRAF Mutation | MEK Inhibitor | MEK Inhibitor IC50 (µM) | This compound IC50 (µM) | Reference |
| HCT116 (Parental) | Colorectal | KRAS G13D | GSK1120212 | < 0.01 | < 0.1 | [1] |
| HCT116MR | Colorectal | KRAS G13D | GSK1120212 | > 1 | < 0.1 | [1] |
| PANC-1 | Pancreatic | KRAS G12D | Selumetinib | > 10 | ~2 | [6] |
| AsPC-1 | Pancreatic | KRAS G12D | Selumetinib | > 10 | > 4 (Resistant) | [6] |
Table 3: Sensitivity of Various Melanoma Cell Lines to this compound [5]
| Genotype | Number of Cell Lines | Sensitive (IC50 < 1 µM) | Intermediately Sensitive (IC50 1-2 µM) | Resistant (IC50 > 2 µM) |
| BRAF Mutant | 21 | 15 (71%) | 3 | 3 |
| NRAS Mutant | 14 | 11 (78%) | 1 | 2 |
| BRAF/NRAS Wild-Type | 7 | 5 (71%) | 1 | 1 |
| BRAF/NRAS Double Mutant | 3 | 3 (100%) | 0 | 0 |
Signaling Pathways and Resistance Mechanisms
Resistance to BRAF and MEK inhibitors often involves the reactivation of the MAPK pathway or the activation of bypass tracks, such as the PI3K/AKT pathway.[7][8] this compound directly inhibits ERK, the convergence point of the MAPK cascade.
Caption: The MAPK and PI3K/AKT signaling pathways and points of inhibitor action.
Intrinsic resistance to this compound has been associated with high baseline levels of pAKT, suggesting that co-targeting the PI3K/AKT pathway may be a viable strategy in certain contexts.[5]
Experimental Protocols
A standardized workflow is crucial for assessing cross-resistance.
Caption: A typical experimental workflow for evaluating cross-resistance.
Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the kinase inhibitors (e.g., this compound, vemurafenib, selumetinib) for a specified period (typically 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or fluorescence using a plate reader. Normalize the data to untreated controls and plot the dose-response curves to determine the IC50 values.
Western Blot Analysis
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK, MEK, AKT, RSK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Beta-actin or GAPDH is typically used as a loading control.[5]
Conclusion
This compound demonstrates significant promise in overcoming resistance to both BRAF and MEK inhibitors in various cancer models. Its ability to effectively inhibit the MAPK pathway, even when upstream components are reactivated, underscores its potential as a valuable therapeutic agent. The provided data and protocols offer a framework for researchers to further investigate the cross-resistance profiles of this compound and other kinase inhibitors, ultimately guiding the development of more effective and durable cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversing melanoma cross-resistance to BRAF and MEK inhibitors by co-targeting the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway [escholarship.org]
Assessing the Specificity of SCH772984: A Kinome Scanning Comparison
For Researchers, Scientists, and Drug Development Professionals
The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are pivotal components of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers, making ERK1/2 a prime target for therapeutic intervention. SCH772984 is a potent and selective inhibitor of ERK1/2. A crucial aspect of any kinase inhibitor's utility, both in research and clinical settings, is its specificity. Off-target effects can lead to unforeseen cellular responses and potential toxicity. This guide provides a comparative assessment of the kinase specificity of this compound against other notable ERK1/2 inhibitors, ulixertinib (B1684335) (BVD-523) and ravoxertinib (B612210) (GDC-0994), with a focus on data generated from kinome scanning assays.
Kinase Specificity Profiles: A Comparative Analysis
Kinome scanning is a high-throughput method used to determine the interaction of a small molecule inhibitor with a large panel of kinases. The data generated from these scans provide a comprehensive overview of an inhibitor's selectivity. The following tables summarize the available kinome scanning data for this compound and its comparators.
Table 1: On-Target Potency of ERK1/2 Inhibitors
| Kinase | This compound (IC₅₀) | Ulixertinib (BVD-523) (% Control @ 1 µM) | Ravoxertinib (GDC-0994) (IC₅₀) |
| ERK1 (MAPK3) | 4 nM[1] | 0.15 | 1.1 nM |
| ERK2 (MAPK1) | 1 nM[1] | 0.3 | 0.3 nM |
Table 2: Off-Target Kinase Profile of this compound
A kinome scan of this compound against a panel of 300 kinases at a concentration of 1 µM identified a limited number of off-target kinases with greater than 50% inhibition.[1] Another comprehensive KINOMEscan against 456 kinases confirmed the high specificity of this compound for ERK1/2, detecting few off-targets with significantly weaker affinity.[2]
| Off-Target Kinase | % Inhibition @ 1 µM |
| MAP4K4 (HGK) | 71%[1] |
| MINK1 | 66%[1] |
| CLK2 | 65%[1] |
| TTK | 62%[1] |
| FLT4 (VEGFR3) | 60%[1] |
| GSG2 (Haspin) | 51%[1] |
| PRKD1 (PKCμ) | 50%[1] |
Biochemical assays have shown that the IC₅₀ values for some of the most potently inhibited off-targets are approximately 40-70 times weaker than for ERK1/2.[2]
Table 3: Off-Target Kinase Profile of Alternative ERK Inhibitors
| Inhibitor | Off-Target Kinase | Quantitative Data |
| Ulixertinib (BVD-523) | ERK8 (MAPK15) | 0.45% Control @ 1 µM[3] |
| Ravoxertinib (GDC-0994) | p90RSK | IC₅₀ = 12 nM[4][5] |
Ravoxertinib is generally described as a highly selective ERK1/2 inhibitor.[5][6]
Experimental Protocols
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform (DiscoverX) is a widely used method for assessing kinase inhibitor specificity. The assay is based on a competitive binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured using a quantitative PCR (qPCR) readout of a DNA tag that is fused to the kinase.
Detailed Protocol:
-
Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support (e.g., beads).
-
Kinase Preparation: A large panel of human kinases, each tagged with a unique DNA identifier, is prepared.
-
Binding Reaction: The DNA-tagged kinases are incubated with the immobilized ligand in the presence of the test compound (e.g., this compound) or a vehicle control (DMSO). The test compound and the immobilized ligand compete for binding to the kinase's ATP-binding site.
-
Washing: Unbound kinase and test compound are washed away.
-
Elution and Quantification: The kinase that remains bound to the solid support is eluted, and the amount of the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in the vehicle control. Results are typically expressed as "percent of control" (%Ctrl), where a lower percentage indicates a stronger interaction between the inhibitor and the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of inhibitor concentrations.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of this compound's action, the following diagrams have been generated.
Caption: KINOMEscan experimental workflow.
Caption: MAPK signaling pathway and this compound inhibition point.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomed-valley.com [biomed-valley.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of SCH772984 and VTX-11e on Cell Viability
In the landscape of targeted cancer therapy, inhibitors of the extracellular signal-regulated kinase (ERK) pathway have emerged as crucial tools for researchers and drug developers. Among these, SCH772984 and VTX-11e are two potent and selective inhibitors of ERK1 and ERK2. This guide provides a comparative study of their effects on cell viability, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.
Mechanism of Action
Both this compound and VTX-11e are inhibitors of ERK1 and ERK2, key components of the mitogen-activated protein kinase (MAPK) signaling cascade that regulates fundamental cellular processes such as proliferation, differentiation, and survival.[1] However, they exhibit distinct mechanisms of action.
This compound is a highly potent inhibitor that uniquely displays a dual mechanism of action. It acts as both an ATP-competitive and a non-competitive inhibitor.[1][2] This allows it to not only block the kinase activity of ERK but also to prevent its activation by the upstream kinase MEK.[1] This dual inhibition leads to a more profound and sustained suppression of the ERK signaling pathway.[1]
VTX-11e is a potent, selective, and orally bioavailable ATP-competitive inhibitor of ERK1 and ERK2.[3][4] Its mechanism is primarily centered on blocking the catalytic activity of already phosphorylated ERK. Unlike this compound, it does not inhibit the phosphorylation of ERK by MEK.[5]
Impact on Cell Viability: A Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and VTX-11e across various cancer cell lines, providing a quantitative measure of their potency in reducing cell viability. Lower IC50 values indicate greater potency.
| Inhibitor | Cell Line | Mutation Status | IC50 (nM) | Reference |
| This compound | HT29 | BRAF V600E | Not explicitly stated, but effective in nanomolar concentrations | [6] |
| LOX | BRAF V600E | Not explicitly stated, but results in G1 arrest at 300 nM | [7] | |
| HCT-116 | KRAS G13D | ~32 nM (for ERK inhibition) | [8][9] | |
| SH-SY5Y | - | 24 nM (for viability) | [8][9] | |
| Melanoma Cell Lines | BRAF mutant (n=21) | < 1000 nM (71% sensitive) | [6][10] | |
| Melanoma Cell Lines | NRAS mutant (n=14) | < 1000 nM (78% sensitive) | [6][10] | |
| VTX-11e | HT29 | BRAF V600E | 48 nM | [3] |
| HCT-116 | KRAS G13D | 12 nM (for viability) | [8][9] | |
| SH-SY5Y | - | Not explicitly stated, but higher than this compound | [8] | |
| A549 | KRAS G12S | 770 nM | [11] | |
| DM122 | - | 370 nM | [11] |
Effects on Apoptosis and Cell Cycle
Both inhibitors have been shown to induce apoptosis and affect cell cycle progression, contributing to their anti-cancer activity.
This compound has been demonstrated to cause G1 cell cycle arrest and induce apoptosis in melanoma cells.[6][7] Treatment with this compound leads to an increase in the sub-G1 population and cleaved PARP levels, both indicators of apoptosis.[6] In pancreatic ductal adenocarcinoma (PDAC) cell lines, short-term treatment with this compound was found to enhance apoptosis.[12]
VTX-11e , in combination with other agents, has been shown to synergistically enhance pro-apoptotic effects in leukemia cells.[13][14] This combination treatment led to a significant increase in the percentage of apoptotic cells.[13]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of this compound and VTX-11e on cell viability and ERK signaling.
Cell Viability Assay (e.g., MTT or Resazurin (B115843) Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with a range of concentrations of the ERK inhibitor (e.g., this compound or VTX-11e) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[15]
-
Reagent Incubation: Add MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: For MTT, solubilize the formazan (B1609692) crystals with a solvent like DMSO and measure the absorbance.[15] For resazurin, measure the fluorescence.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.[15]
Western Blot Analysis for ERK Pathway Inhibition
This technique is used to detect the phosphorylation status of ERK and its downstream targets, providing a direct measure of pathway inhibition.
-
Protein Extraction: Treat cells with the inhibitors for the desired time, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and downstream targets like p-RSK. Follow this with incubation with HRP-conjugated secondary antibodies.[1]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.[1]
Apoptosis Assay (Flow Cytometry with PARP Staining)
This flow cytometry-based assay can identify apoptotic cells.
-
Cell Treatment: Treat cells with the ERK inhibitor at various concentrations for a specified period (e.g., 48 hours).[6]
-
Cell Staining: Harvest the cells and stain them with a DNA dye (like DAPI or propidium (B1200493) iodide) and an intracellular antibody against cleaved PARP.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells positive for cleaved PARP, indicating apoptosis.[6]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The MAPK signaling cascade and points of inhibition by this compound and VTX-11e.
Caption: A typical experimental workflow for determining cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. ckb.genomenon.com [ckb.genomenon.com]
- 5. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor activity of the ERK inhibitor this compound [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Synergistic Effects of SCH772984 with Other Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective ERK1/2 inhibitor, SCH772984, has demonstrated significant promise in preclinical cancer models, not only as a monotherapy but also as a potent synergistic partner with other targeted and conventional therapies. This guide provides a comparative overview of key combination strategies for this compound, supported by experimental data, detailed protocols for pivotal assays, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Synergy Analysis
The following tables summarize the synergistic effects of this compound in combination with various anti-cancer agents across different cancer types.
Table 1: In Vitro Synergy of this compound Combinations in Melanoma Cell Lines
| Cell Line | Combination | Metric | Value | Synergy Assessment | Reference |
| M238 (BRAF V600E) | This compound + Vemurafenib | IC50 | 10 nM (combined) | Synergistic | [1] |
| M792 (BRAF V600E) | This compound + Vemurafenib | IC50 | 10 nM (combined) | Synergistic | [1] |
| Various BRAF-mutant | This compound + Vemurafenib | Combination Index (CI) | < 1 | Synergistic | [1] |
| BRAF-mutated | This compound + S63845 (Mcl-1 inhibitor) | Apoptosis Induction | Up to 60% | Synergistic | |
| BRAF-wild type | This compound + S63845 (Mcl-1 inhibitor) | Apoptosis Induction | Up to 60% | Synergistic |
Table 2: In Vivo Efficacy of this compound Combinations in Pancreatic Cancer Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Finding | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | VS-5584 (PI3K/mTOR inhibitor) | 28% | - | [2] |
| This compound | 44% | - | [2] | |
| VS-5584 + this compound | 80% | Superior tumor inhibition | [2] | |
| KPC Syngeneic Mouse Model | This compound + anti-PD-L1 | - | Significant improvement in overall survival | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of drug combinations on cell proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
This compound and combination drug(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, the combination drug, and the combination of both for a specified period (e.g., 72 hours). Include untreated and vehicle-only controls.
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[4]
-
Carefully remove the culture medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The Combination Index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blotting for Phospho-ERK (p-ERK) Inhibition
This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation status of ERK.
Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE apparatus and reagents
-
PVDF or nitrocellulose membranes
-
Transfer apparatus and buffers
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture and treat cells with this compound and/or combination agents for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[4]
In Vivo Pancreatic Cancer Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound combination therapies.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Pancreatic cancer cells or patient-derived xenograft (PDX) fragments
-
This compound and combination drug(s) formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously implant pancreatic cancer cells or PDX fragments into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug.
-
Administer the treatments according to the predetermined dosing schedule and route.
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ERK Inhibition Improves Anti-PD-L1 Immune Checkpoint Blockade in Preclinical Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Confirming On-Target Engagement of SCH772984 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cellular assays to confirm the on-target engagement of SCH772984, a potent and selective ERK1/2 inhibitor. We present a comparative analysis of this compound against other known ERK inhibitors, supported by quantitative data and detailed experimental protocols. This guide is intended to assist researchers in selecting the most appropriate methods to verify the cellular activity and target engagement of ERK pathway inhibitors.
Introduction to this compound
This compound is a highly selective, ATP-competitive inhibitor of ERK1 and ERK2 with IC50 values of 4 nM and 1 nM, respectively[1][2]. It exhibits a dual mechanism of action by inhibiting both the catalytic activity of ERK1/2 and their phosphorylation by upstream MEK kinases[3][4]. This unique characteristic leads to a robust suppression of the MAPK signaling pathway, making it a valuable tool for cancer research and a potential therapeutic agent. Verifying that this compound effectively engages its intended targets within a cellular context is crucial for the validation of experimental results.
Comparative Analysis of ERK Inhibitors
The following tables summarize the cellular potency of this compound in comparison to other well-characterized ERK1/2 inhibitors. These values, primarily focused on the inhibition of the downstream substrate RSK (p-RSK) and overall cell proliferation, provide a benchmark for evaluating on-target efficacy.
Table 1: Inhibition of ERK1/2 Activity (p-RSK IC50) in Cellular Assays
| Compound | Cell Line | p-RSK IC50 (µM) |
| This compound | HCT116 | Data not readily available |
| Ulixertinib (BVD-523) | A375 | 0.14[2][5] |
| Ravoxertinib (GDC-0994) | A375 | 0.14[6] |
| LY3214996 | HCT116 | 0.200 - 0.223[7][8] |
| A375 | 0.054 - 0.183[7] | |
| Calu6 | 0.200 - 0.223[7][8] | |
| Colo-205 | 0.054 - 0.183[7] |
Table 2: Anti-proliferative Activity (IC50) of ERK Inhibitors
| Compound | Cell Line | Proliferation IC50 (µM) |
| This compound | SH-SY5Y | 0.024[1] |
| HCT-116 | >1 (in resistant cells)[9] | |
| H1299 | Data not readily available | |
| U937 | 1.7[1][3] | |
| Ulixertinib (BVD-523) | A375 | 0.18[2][5] |
| SH-SY5Y | 0.18[1] | |
| U937 | 4.5[1][3] | |
| Ravoxertinib (GDC-0994) | SH-SY5Y | 0.467[1] |
| VX-11e | HT29 | 0.048[10][11][12] |
| SH-SY5Y | Data not readily available | |
| HCT-116 | 0.012[1] | |
| U937 | 5.7[1][3] |
Key Cellular Assays for On-Target Engagement
Several robust methods can be employed to confirm the on-target activity of this compound in a cellular setting.
Western Blot for Phospho-ERK and Phospho-RSK
This is the most direct and widely used method to assess the inhibition of the ERK signaling cascade. A reduction in the phosphorylated forms of ERK (p-ERK) and its direct downstream substrate, RSK (p-RSK), provides strong evidence of on-target activity.
Figure 1. Workflow for Western Blot analysis of ERK pathway inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in intact cells. The principle is that the binding of a ligand (e.g., this compound) to its target protein (ERK1/2) increases the protein's thermal stability.
Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein. It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer that binds to the same protein. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
References
- 1. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
Safety Operating Guide
Essential Safety and Handling of SCH772984: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling potent compounds like SCH772984. This document provides crucial safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans for the selective ERK1/2 inhibitor, this compound. While a complete Safety Data Sheet (SDS) for this compound is typically provided by the supplier directly to the purchasing institution, this guide outlines essential best practices based on available safety information and protocols for similar potent small-molecule kinase inhibitors.[1]
Immediate Safety Precautions
This compound is a potent bioactive compound that should be handled with care. All operations involving the solid compound or its solutions should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation or inadvertent exposure. Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times when handling the solid compound or its solutions. This provides an extra layer of protection against potential contamination. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles or a full-face shield to protect against accidental splashes of solutions containing this compound. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not Generally Required (with proper engineering controls) | When handling small quantities in a certified chemical fume hood, respiratory protection is typically not necessary. If there is a risk of aerosol generation outside of a fume hood, a risk assessment should be conducted by your institution's environmental health and safety (EHS) department to determine if a respirator is needed. |
Operational Handling Plan
A structured workflow is essential for the safe handling of this compound, from receiving the compound to its final disposal.
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound.
Step-by-Step Handling Procedure
-
Pre-Handling Preparation:
-
Always review the supplier-provided Safety Data Sheet (SDS) before use.
-
Put on all required personal protective equipment as outlined in the table above.
-
Prepare your designated workspace, ensuring the chemical fume hood is functioning correctly.
-
-
Handling the Compound:
-
Weighing: If working with the solid form, weigh the required amount in the chemical fume hood on a disposable weigh boat.
-
Dissolving: this compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[1] Prepare stock solutions within the fume hood.
-
Experimentation: Conduct all experimental procedures involving this compound and its solutions within the fume hood.
-
-
Post-Handling and Decontamination:
-
After use, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent as recommended by your institution's safety protocols.
-
Carefully doff PPE, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure the safety of support staff.
Waste Segregation and Disposal
Caption: A diagram illustrating the proper segregation of solid and liquid waste.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, must be collected as hazardous solid chemical waste.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and experimental media, must be collected as hazardous liquid chemical waste.
-
Containers: Use clearly labeled, leak-proof containers for both solid and liquid waste. Do not mix with other waste streams unless permitted by your institution's EHS department.
-
Disposal: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety department. Do not pour any solutions containing this compound down the drain.
By adhering to these safety and handling guidelines, researchers can minimize the risks associated with the use of the potent inhibitor this compound and ensure a safe laboratory environment for everyone. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
